Chlorotriethylsilane
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
chloro(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFKHNIGBAHNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061361 | |
| Record name | Silane, chlorotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Chlorotriethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
6.77 [mmHg] | |
| Record name | Chlorotriethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
994-30-9 | |
| Record name | Triethylsilyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=994-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotriethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorotriethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROTRIETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1A687M1PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chlorotriethylsilane: A Technical Guide for Researchers
CAS Number: 994-30-9
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Chlorotriethylsilane (TESCl). It covers its chemical properties, applications in organic synthesis—particularly as a protecting group—detailed experimental protocols, and essential safety information.
Chemical and Physical Properties
This compound is a colorless liquid organosilicon compound widely utilized for its reactivity as a silylating agent.[1] Its key properties are summarized below, providing a quick reference for experimental planning and execution.
| Property | Value | Source |
| CAS Number | 994-30-9 | [2][3][4] |
| Molecular Formula | C₆H₁₅ClSi | [2] |
| Molecular Weight | 150.72 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.898 g/mL at 25 °C | |
| Boiling Point | 142-144 °C | |
| Melting Point | -50 °C | |
| Flash Point | 30 °C (86 °F) | |
| Refractive Index (n20/D) | 1.43 | |
| Solubility | Soluble in most aprotic organic solvents. Reacts with water and other protic solvents. |
Core Applications in Research and Development
This compound is a versatile reagent in modern organic synthesis, primarily valued for two key functions: as a robust protecting agent for sensitive functional groups and as a Lewis acid catalyst.
Protection of Alcohols
The most prominent application of this compound in pharmaceutical and complex molecule synthesis is the protection of hydroxyl groups. It reacts with alcohols to form triethylsilyl (TES) ethers, which are significantly more stable than the corresponding trimethylsilyl (TMS) ethers but can be cleaved under conditions that leave more robust silyl ethers, like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, intact.
This differential stability is crucial for selective deprotection strategies in multi-step syntheses. The triethylsilyl group effectively masks the acidic proton of the alcohol, preventing unwanted side reactions while other transformations are carried out on the molecule.
Lewis Acid Catalysis and Other Applications
Beyond its role in protection chemistry, this compound can function as a Lewis acid catalyst to facilitate a variety of chemical reactions. It is also employed in the production of silicone polymers, resins, and as a surface modification agent to enhance hydrophobicity.
Experimental Protocols and Workflows
Detailed methodologies are critical for reproducible results. The following sections provide established protocols for the protection of alcohols using this compound and the subsequent deprotection of the resulting triethylsilyl ether.
Logical Workflow for Alcohol Protection and Deprotection
The strategic use of this compound as part of a protection/deprotection sequence is a fundamental workflow in multi-step organic synthesis. The process allows for the selective modification of a molecule while a sensitive alcohol functionality is temporarily masked.
Caption: General workflow for the protection of an alcohol as a TES ether to perform other synthetic steps, followed by deprotection.
Protocol 1: Protection of a Primary Alcohol with this compound
This procedure describes the formation of a triethylsilyl ether from a primary alcohol using this compound and a base like imidazole or pyridine.
Materials:
-
Alcohol (1.0 eq)
-
This compound (TESCl) (1.2 eq)
-
Imidazole (2.0 eq) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Caption: The reaction mechanism for the base-promoted silylation of an alcohol with this compound.
Protocol 2: Deprotection of a Triethylsilyl Ether
Triethylsilyl ethers can be cleaved under various conditions. An efficient and selective method utilizes formic acid in methanol, which can leave more robust silyl ethers like TBDMS unaffected.
Materials:
-
TES-protected alcohol (1.0 eq)
-
Methanol (MeOH)
-
Formic acid (5-10% solution in Methanol)
Procedure:
-
Dissolve the TES-protected compound (1.0 eq) in methanol (e.g., 10 mL for ~0.6 mmol of substrate).
-
Stir the solution at 5-10 °C for 5 minutes.
-
Add a 10% solution of formic acid in methanol dropwise to the reaction mixture.
-
After the addition is complete, remove the cooling bath and stir the mixture vigorously at room temperature for 1-2 hours.
-
Monitor the deprotection progress using TLC.
-
Once the reaction is complete, neutralize the mixture carefully with a saturated NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
-
Purify further by chromatography if needed.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Hazards: The compound is a flammable liquid and vapor. It reacts violently with water, releasing hydrogen chloride gas. It causes severe skin burns and eye damage. It is also toxic if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Storage: Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed under an inert atmosphere to protect from moisture.
-
Incompatible Materials: Avoid contact with water, strong acids, strong bases, alcohols, and strong oxidizing agents.
-
Spills: In case of a spill, remove all sources of ignition. Absorb the spillage with an inert, non-combustible material and dispose of it as hazardous waste. Do not use water to clean up spills.
References
An In-depth Technical Guide to Chlorotriethylsilane: Molecular Weight, Formula, and Structure
This guide provides a detailed overview of the fundamental chemical properties of chlorotriethylsilane, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The essential quantitative data for this compound is summarized in the table below for straightforward reference and comparison.
| Parameter | Value | Source |
| Molecular Formula | C6H15ClSi | [1][2][3] |
| Linear Formula | (C2H5)3SiCl | [4] |
| Molecular Weight | 150.72 g/mol |
Molecular Structure
This compound is an organosilicon compound. Its structure consists of a central silicon atom covalently bonded to three ethyl groups (C2H5) and one chlorine atom (Cl). This structure is key to its reactivity and utility as a silylating agent and in various organic syntheses.
Molecular structure of this compound.
References
Chlorotriethylsilane: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotriethylsilane ((C₂H₅)₃SiCl), also known as triethylsilyl chloride (TESCl), is a versatile organosilicon compound widely utilized in organic synthesis, particularly as a protecting group for hydroxyl, amine, and thiol functionalities.[1][2] Its role as a silylating agent and a Lewis acid catalyst makes it an important reagent in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][3][4] A thorough understanding of its physical properties is paramount for its safe handling, effective application in chemical reactions, and for the purification of resulting products. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound define its behavior under various conditions. It is generally described as a clear, colorless to slightly yellow liquid with a pungent odor. It is known to be sensitive to moisture and reacts with water and other protic solvents.
Quantitative Physical Data
A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.
| Physical Property | Value | Units | Conditions |
| Molecular Weight | 150.72 | g/mol | |
| Density | 0.898 | g/mL | at 25 °C |
| Boiling Point | 142-144 | °C | at standard atmospheric pressure |
| Melting Point | -50 | °C | |
| Refractive Index | 1.430 | at 20 °C | |
| Vapor Pressure | 9.6-60 | hPa | at 20-50 °C |
| Solubility | Soluble in aprotic organic solvents |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for chemical characterization. The following section outlines standardized methodologies for measuring the key physical parameters of liquid compounds like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, this is a key indicator of its volatility and is essential for purification by distillation.
Methodology: Distillation Method (based on OECD Guideline 103)
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle) are assembled for simple distillation.
-
Procedure:
-
A measured volume of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The liquid is heated, and the temperature is recorded when the first drop of distillate is collected in the receiving flask.
-
The temperature is monitored throughout the distillation process. The boiling point is the constant temperature recorded during the distillation of the bulk of the liquid.
-
-
Data Analysis: The observed boiling point is corrected to standard atmospheric pressure if the determination is carried out at a different pressure.
Density Determination
Density is the mass per unit volume of a substance and is an important parameter for quality control and for calculations involving mass-to-volume conversions.
Methodology: Pycnometer Method (based on ASTM D3505)
-
Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant-temperature bath.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is accurately determined.
-
The pycnometer is filled with this compound, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a constant-temperature bath (e.g., at 25 °C) until thermal equilibrium is reached.
-
The volume is adjusted precisely to the calibration mark, and the exterior of the pycnometer is cleaned and dried.
-
The mass of the filled pycnometer is determined.
-
-
Data Analysis: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a sensitive measure of purity and composition.
Methodology: Abbe Refractometer (based on ASTM D1218)
-
Apparatus: An Abbe refractometer with a light source (typically a sodium D line) and a constant-temperature water circulator.
-
Procedure:
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C) by the circulating water bath.
-
The light source is switched on, and the handwheel is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
-
Data Analysis: The obtained value is the refractive index of the sample at the specified temperature and wavelength.
Melting Point Determination
The melting point is the temperature at which a substance changes from a solid to a liquid. For substances like this compound that are liquid at room temperature, this is determined at sub-ambient temperatures.
Methodology: Capillary Tube Method (based on OECD Guideline 102)
-
Apparatus: A melting point apparatus with a cooling capability, a thermometer, and capillary tubes.
-
Procedure:
-
A small amount of this compound is frozen.
-
A small amount of the frozen solid is introduced into a capillary tube.
-
The capillary tube is placed in the melting point apparatus, which is cooled to a temperature below the expected melting point.
-
The temperature is slowly increased while observing the sample.
-
The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting point range.
-
-
Data Analysis: The melting point is reported as a range of temperatures.
Solubility Assessment
Solubility describes the ability of a substance to dissolve in a solvent. This compound's solubility is crucial for its use in various reaction media.
Methodology: Flask Method (based on OECD Guideline 105)
-
Apparatus: A flask with a stirrer, a constant-temperature bath, and an analytical method to determine the concentration of the solute (e.g., gas chromatography).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the aprotic organic solvent in the flask.
-
The mixture is agitated in the constant-temperature bath for a prolonged period to ensure that equilibrium is reached.
-
The mixture is then allowed to stand to allow undissolved material to separate.
-
A sample of the supernatant is carefully taken and its concentration is determined using a suitable analytical technique.
-
-
Data Analysis: The solubility is expressed as the mass or moles of this compound dissolved per unit volume or mass of the solvent at the specified temperature.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid chemical like this compound.
Caption: Workflow for the characterization of physical properties.
Conclusion
The physical properties of this compound are well-defined and critical for its application in research and development. The data and experimental protocols presented in this guide provide a comprehensive resource for scientists and professionals. Adherence to standardized methodologies ensures the generation of accurate and reproducible data, which is essential for the successful and safe implementation of this versatile reagent in synthetic chemistry.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]
- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorotriethylsilane boiling point and density
An In-depth Technical Guide to the Physicochemical Properties of Chlorotriethylsilane
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount for predictable and successful experimental outcomes. This technical guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination and a summary of key data.
Quantitative Data Summary
The physical properties of this compound are well-documented, with consistent values reported across various chemical suppliers and databases. A summary of these key quantitative data points is presented in the table below for ease of reference and comparison.
| Property | Value | Temperature (°C) | Notes |
| Boiling Point | 142-144 °C[1][2][3] | Not Applicable | Atmospheric pressure |
| 145-147 °C[4] | Not Applicable | ||
| 149 °C | Not Applicable | ||
| Density | 0.898 g/mL | 25 °C |
Experimental Protocols
Accurate determination of boiling point and density is crucial for compound identification and quality control. The following sections detail standardized methodologies for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-reflux or capillary method is commonly employed.
Micro-Reflux Method
This method involves heating a small sample of the liquid and observing the temperature at which the liquid and vapor phases are in equilibrium.
-
Apparatus : A small test tube, a thermometer, a heating block or oil bath, and a magnetic stirrer.
-
Procedure :
-
Place approximately 0.5 mL of this compound into a small test tube containing a small magnetic stir bar.
-
Position a thermometer with the bulb approximately 1 cm above the surface of the liquid.
-
Gently heat the sample while stirring.
-
Observe the refluxing of the liquid, visible as a ring of condensing vapor on the inner wall of the test tube.
-
The stable temperature reading on the thermometer at the level of the reflux ring corresponds to the boiling point of the liquid.
-
Capillary Method
This technique relies on the principle that at the boiling point, the vapor pressure of the liquid will overcome the atmospheric pressure, causing a rapid stream of bubbles to emerge from a submerged capillary tube.
-
Apparatus : A small test tube, a capillary tube (sealed at one end), a thermometer, and a heating bath.
-
Procedure :
-
A small amount of this compound is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume.
Direct Mass and Volume Measurement
This is the most straightforward method for determining the density of a liquid.
-
Apparatus : A precise analytical balance and a calibrated volumetric flask or graduated cylinder.
-
Procedure :
-
Measure the mass of a clean, dry volumetric flask.
-
Dispense a known volume of this compound into the flask.
-
Measure the combined mass of the flask and the liquid.
-
The mass of the liquid is determined by subtracting the mass of the empty flask.
-
The density is then calculated by dividing the mass of the liquid by its volume. To ensure accuracy, measurements should be repeated and the average value taken.
-
Logical Relationships and Molecular Structure
The physical properties of a molecule, such as its boiling point and density, are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.
References
Synthesis of Chlorotriethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for chlorotriethylsilane ((C₂H₅)₃SiCl), a versatile organosilicon compound widely utilized as a silylating agent and an intermediate in the production of silicones and pharmaceuticals. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams.
Overview of Synthesis Pathways
This compound can be synthesized through several key methods, each with distinct advantages and applications, ranging from large-scale industrial production to laboratory-scale synthesis. The three primary routes are:
-
The Direct Process (Rochow-Müller Synthesis): An industrial method involving the reaction of ethyl chloride with elemental silicon in the presence of a copper catalyst. This process typically yields a mixture of ethylchlorosilanes.
-
The Grignard Reagent Pathway: A versatile laboratory and industrial method that involves the reaction of a silicon halide, such as silicon tetrachloride (SiCl₄), with an ethyl Grignard reagent (e.g., ethylmagnesium bromide or ethylmagnesium chloride).
-
Chlorination of Triethylsilane: A high-yield method suitable for laboratory-scale synthesis, involving the selective chlorination of triethylsilane using a suitable chlorinating agent.
The following sections provide a detailed exploration of each of these pathways, including experimental protocols and quantitative data.
The Direct Process (Rochow-Müller Synthesis)
The Direct Process is the cornerstone of industrial organosilane production.[1] It involves the high-temperature, copper-catalyzed reaction of an alkyl halide with silicon metal.[1] For the synthesis of ethylchlorosilanes, ethyl chloride is passed through a fluidized bed reactor containing powdered silicon and a copper-based catalyst.[2]
This process is highly exothermic and typically operates at temperatures between 250°C and 350°C.[3] While it is a cost-effective method for large-scale production, it generally produces a mixture of products, including diethyldichlorosilane ((C₂H₅)₂SiCl₂), ethyltrichlorosilane (C₂H₅SiCl₃), and this compound, as well as other silanes.[1] The product distribution can be influenced by reaction conditions, catalyst composition, and the presence of promoters.
Experimental Protocol: General Procedure for the Direct Process
Materials:
-
Silicon powder (99% purity)
-
Copper catalyst (e.g., copper(I) chloride)
-
Promoters (e.g., zinc, tin)
-
Ethyl chloride (gaseous)
-
Inert gas (e.g., nitrogen)
Equipment:
-
Fluidized bed reactor
-
Gas flow controllers
-
Condensation system
-
Fractional distillation apparatus
Procedure:
-
A contact mass is prepared by mixing silicon powder with the copper catalyst and any promoters.
-
The contact mass is loaded into the fluidized bed reactor.
-
The reactor is purged with an inert gas and heated to the reaction temperature (typically 280-320°C).
-
A continuous stream of gaseous ethyl chloride is introduced into the reactor, fluidizing the silicon-catalyst mixture.
-
The reaction is highly exothermic, and the temperature must be carefully controlled.
-
The gaseous product stream, containing a mixture of ethylchlorosilanes, unreacted ethyl chloride, and other byproducts, exits the reactor.
-
The product stream is passed through a condenser to liquefy the silanes.
-
The crude liquid mixture is then separated by fractional distillation to isolate the desired this compound from other products.
Quantitative Data for the Direct Process
| Parameter | Value | Reference |
| Typical Reaction Temperature | 250 - 350 °C | |
| Catalyst | Copper-based | |
| Promoters | Zinc, Tin | |
| Product Distribution (Example for Methylchlorosilanes) | ||
| Dimethyldichlorosilane | 70 - 90% | |
| Methyltrichlorosilane | 5 - 15% | |
| Trimethylchlorosilane | 2 - 4% |
References
An In-depth Technical Guide to the Safety of Chlorotriethylsilane
For Researchers, Scientists, and Drug Development Professionals
Chlorotriethylsilane (CAS No. 994-30-9), also known as triethylsilyl chloride (TESCl), is a versatile organosilicon compound widely used in organic synthesis, primarily as a silylating agent to introduce the triethylsilyl (TES) protecting group to sensitive functional groups like alcohols.[1] Its reactivity, however, necessitates a thorough understanding of its hazards and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety data for this compound, including its physical and chemical properties, hazards, handling procedures, and emergency measures.
Core Safety & Physical Property Data
A clear understanding of the quantitative safety and physical data of a chemical is fundamental to its safe handling. The following tables summarize the key properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅ClSi | [2] |
| Molecular Weight | 150.72 g/mol | [3][4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 142-144 °C (at 760 mmHg) | |
| Density | 0.898 g/mL at 25 °C | |
| Refractive Index | n20/D 1.43 | |
| Vapor Pressure | 6.77 mmHg | |
| Solubility | Soluble in aprotic organic solvents. Reacts with water and other protic solvents. |
Table 2: Flammability and Hazard Data
| Property | Value | Reference |
| Flash Point | 29 - 30 °C (84.2 - 86.0 °F) | |
| GHS Hazard Class | Flammable liquids (Category 3), Acute toxicity - Oral (Category 4), Skin corrosion (Sub-category 1A), Serious eye damage (Category 1) | |
| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | |
| Signal Word | Danger |
Detailed Hazard Analysis
This compound presents several significant hazards that require careful management.
-
Flammability : With a flash point of approximately 30°C, this compound is classified as a flammable liquid. Its vapors can form explosive mixtures with air, and these vapors may travel to a source of ignition and flash back. It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.
-
Water Reactivity : this compound reacts violently with water, moisture, and protic solvents. This reaction liberates toxic and corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory tract irritation. This reactivity underscores the need for storage in dry conditions and handling in a moisture-free environment.
-
Corrosivity : The compound is highly corrosive and causes severe skin burns and eye damage. Contact with skin or eyes can lead to irreversible tissue damage. Immediate and thorough rinsing is essential in case of accidental contact. Inhalation of its vapors is also harmful and can cause burns to the respiratory tract.
Experimental Protocols for Safety Assessment
The hazard classifications of this compound are determined by standardized experimental protocols. While the specific results for this compound are proprietary to the manufacturers, the methodologies are based on internationally recognized guidelines.
-
Flash Point Determination : The flash point is determined using either an open-cup or closed-cup method, as described in standards like ASTM D92 (Cleveland open cup) or ASTM D93 (Pensky-Martens closed cup). In these tests, the substance is heated at a controlled rate, and an ignition source is periodically passed over the liquid's surface. The flash point is the lowest temperature at which the vapors ignite momentarily.
-
Skin Corrosion/Irritation : Assessment of skin corrosivity is typically performed according to OECD Test Guideline 431, which uses an in vitro reconstructed human epidermis (RhE) model. This method avoids animal testing and involves applying the test substance to the RhE model. A substance is identified as corrosive if it causes a significant decrease in cell viability below a defined threshold.
-
Eye Damage/Irritation : The potential for serious eye damage is evaluated based on guidelines such as OECD Test Guideline 405. While this has traditionally been an in vivo test using animals, a weight-of-the-evidence approach that includes validated in vitro methods is now strongly recommended to reduce animal use. These tests evaluate the substance's effect on the cornea, iris, and conjunctiva.
Safe Handling and Emergency Procedures Workflow
Adherence to a strict workflow is critical for safely managing this compound in a laboratory setting. The following diagram outlines the key steps from receipt to disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Detailed Safety Protocols
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection : Wear appropriate protective gloves (e.g., Viton or butyl rubber) and a flame-retardant lab coat to prevent skin exposure.
-
Respiratory Protection : All work should be conducted in a certified chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
Handling and Storage:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and explosion-proof equipment.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.
-
Protect from moisture, as it reacts violently with water.
-
Incompatible materials include bases, strong oxidizing agents, strong acids, alcohols, and amines.
First-Aid Measures:
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam. Water mist may be used to cool closed containers.
-
Unsuitable Extinguishing Media : Do NOT use water directly on the material, as it reacts violently and liberates toxic gas.
-
Specific Hazards : Thermal decomposition can produce carbon monoxide, carbon dioxide, silicon dioxide, and hydrogen chloride gas. Containers may explode when heated.
Accidental Release Measures:
-
Evacuate personnel to safe areas and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Soak up the spill with a dry, inert absorbent material (like sand or earth) and place it in a suitable, closed container for disposal. Do not expose the spill to water.
By understanding these properties and adhering to the outlined safety protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to the Handling and Storage of Chlorotriethylsilane
For Researchers, Scientists, and Drug Development Professionals
Chlorotriethylsilane (TESCl), a versatile organosilicon compound, is a cornerstone reagent in modern organic synthesis, particularly in the protection of hydroxyl groups as triethylsilyl (TES) ethers. Its utility, however, is intrinsically linked to its high reactivity, most notably its acute sensitivity to moisture. Improper handling and storage of this compound can lead to degradation of the reagent, compromise experimental results, and pose significant safety hazards. This in-depth technical guide provides a comprehensive overview of the essential protocols and considerations for the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. This colorless to light yellow liquid is characterized by its pungent odor and high reactivity towards nucleophiles, especially water.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅ClSi | [1] |
| Molecular Weight | 150.72 g/mol | [1] |
| Boiling Point | 142-144 °C | [2] |
| Melting Point | -50 °C | [3] |
| Density | 0.898 g/mL at 25 °C | [2] |
| Flash Point | 30 °C (86 °F) | |
| Vapor Pressure | 9.6-60 hPa at 20-50 °C | |
| Solubility | Soluble in aprotic organic solvents. | |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. |
Hazards and Safety Precautions
This compound is classified as a flammable, corrosive, and moisture-sensitive liquid. Its reaction with water is vigorous and liberates toxic hydrogen chloride (HCl) gas.
Hazard Summary:
-
Flammable: Vapors can form explosive mixtures with air.
-
Corrosive: Causes severe skin burns and eye damage upon contact.
-
Moisture Sensitive: Reacts violently with water, releasing toxic and corrosive HCl gas.
-
Inhalation Hazard: Inhalation of vapors or the HCl gas produced upon hydrolysis can cause respiratory tract irritation.
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Flame-retardant lab coat and appropriate chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated fume hood. If the concentration of vapors is high, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Storage and Handling under Inert Atmosphere
The cornerstone of successfully working with this compound is the rigorous exclusion of atmospheric moisture. This is achieved through the use of inert atmosphere techniques, primarily employing a Schlenk line or a glovebox.
Storage
Proper storage is critical to maintain the integrity of this compound.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |
| Temperature | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. | To minimize vapor pressure and reduce the risk of ignition. |
| Container | Keep in the original, tightly sealed container. Sure/Seal™ bottles are recommended for ease of dispensing. | To prevent ingress of moisture and air. |
| Incompatibilities | Store away from water, alcohols, bases, and oxidizing agents. | To prevent violent reactions and degradation. |
Inert Atmosphere Techniques
Schlenk Line: A Schlenk line is a dual-manifold system that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of an inert gas.
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for handling highly sensitive materials.
Experimental Protocols
The following sections provide detailed methodologies for key operations involving this compound.
General Setup for a Reaction under Inert Atmosphere (Schlenk Line)
This protocol outlines the silylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound (TESCl)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., triethylamine or imidazole)
-
Schlenk flask and other appropriate oven-dried glassware
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
Reagent Addition:
-
Dissolve the primary alcohol and the base in the anhydrous solvent in the Schlenk flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound to the cooled solution via syringe. A white precipitate of the base hydrochloride will form.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Quenching and Disposal of Residual this compound
Unreacted this compound and contaminated materials must be quenched safely before disposal.
Procedure:
-
Inert Atmosphere: Perform the quenching procedure in a well-ventilated fume hood under an inert atmosphere.
-
Cooling: Cool the flask containing the residual this compound in an ice bath.
-
Slow Addition of a Protic Solvent: Slowly and carefully add a less reactive alcohol, such as isopropanol, to the cooled mixture with vigorous stirring. The reaction is exothermic and will generate HCl gas.
-
Further Quenching: After the initial vigorous reaction subsides, a more reactive alcohol like ethanol or methanol can be slowly added, followed by the very cautious addition of water.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) before disposal according to local regulations.
Visualizing Workflows and Reactions
Diagrams generated using Graphviz provide clear visual representations of key processes.
Conclusion
This compound is an indispensable reagent in the arsenal of the synthetic chemist. Its effective use is predicated on a disciplined approach to handling and storage, with an unwavering focus on the exclusion of moisture. By adhering to the principles of inert atmosphere chemistry, utilizing appropriate personal protective equipment, and following established protocols for reaction setup and quenching, researchers can safely harness the synthetic power of this versatile compound while ensuring the integrity and reproducibility of their experimental outcomes. This guide serves as a foundational resource for scientists and professionals, promoting a culture of safety and precision in the laboratory.
References
The Chemical Reactivity of Chlorotriethylsilane with Protic Solvents: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of chlorotriethylsilane ((C₂H₅)₃SiCl or TESCl) with protic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the underlying solvolysis mechanisms, the influence of solvent properties on reaction kinetics, and presents available quantitative data. Detailed experimental protocols for studying these reactions are also provided. The guide incorporates visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction
This compound (TESCl) is a versatile organosilicon compound widely utilized in organic chemistry, primarily as a silylating agent to protect hydroxyl, amino, and carboxyl groups. The efficacy of these protection strategies is intrinsically linked to the reactivity of TESCl with protic functional groups, which mirrors its reactivity with protic solvents such as water, alcohols, and carboxylic acids. This reaction, known as solvolysis, involves the nucleophilic substitution of the chloride atom by the solvent molecule.
The general reaction can be depicted as:
(C₂H₅)₃SiCl + ROH → (C₂H₅)₃SiOR + HCl
where ROH represents a generic protic solvent (e.g., H₂O, CH₃OH, C₂H₅OH). The reaction proceeds readily, often vigorously, and is characterized by the formation of a stable triethylsilyl ether (or silanol in the case of water) and hydrogen chloride (HCl)[1]. Understanding the kinetics and mechanism of this process is crucial for controlling reaction conditions, optimizing yields in synthetic applications, and ensuring safety, as the generation of corrosive HCl gas can be hazardous[2].
Reaction Mechanism and Kinetics
The solvolysis of this compound, like that of other organosilyl halides, proceeds via a nucleophilic substitution at the silicon center. The precise mechanism can vary and is highly dependent on the nature of the substrate, the nucleophilicity and ionizing power of the solvent, and the reaction temperature. The reaction pathway generally falls on a spectrum between a dissociative, Sₙ1-like mechanism, and an associative, Sₙ2-like mechanism.
Mechanistic Pathways
A key factor in determining the mechanistic pathway is the stability of the potential intermediate silylium ion ((C₂H₅)₃Si⁺). However, free silylium ions are generally high-energy species, and the reaction often favors a mechanism with a high degree of nucleophilic participation from the solvent.
Influence of Solvent Properties
The rate of solvolysis is profoundly influenced by the properties of the protic solvent, primarily its ionizing power and nucleophilicity. The Grunwald-Winstein equation is a linear free energy relationship used to quantify these effects:
log(k/k₀) = mY + lN
where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (typically 80% ethanol/20% water).
-
m is the sensitivity of the substrate to the solvent's ionizing power (Y).
-
l is the sensitivity of the substrate to the solvent's nucleophilicity (N).
High m values (approaching 1.0) are indicative of an Sₙ1-like mechanism with significant charge separation in the transition state. High l values suggest an Sₙ2-like mechanism where the rate is sensitive to the nucleophilic attack of the solvent. For many organosilicon halides, the mechanism is considered borderline, exhibiting characteristics of both pathways.
Quantitative Reactivity Data
Table 1: Representative Solvolysis Rate Constants for Organosilicon Compounds in Various Solvents
| Compound | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| tert-Butylchlorothioformate | 100% Ethanol | 25.0 | 0.173 x 10⁻⁵ s⁻¹ | [3] |
| tert-Butylchlorothioformate | 80% Ethanol / 20% Water | 25.0 | 5.76 x 10⁻⁵ s⁻¹ | [3] |
| tert-Butylchlorothioformate | 100% Methanol | 25.0 | 0.741 x 10⁻⁵ s⁻¹ | [3] |
| Benzenesulfonyl Chloride | 50% Acetone / 50% Water | 25.0 | 0.0146 min⁻¹ | |
| Benzenesulfonyl Chloride | 47.5% Ethanol / 52.5% Water | 25.0 | 0.0313 min⁻¹ |
Note: Data for this compound is not specified in the cited sources; these values for analogous compounds are provided for illustrative purposes.
Table 2: Activation Parameters for the Solvolysis of Related Compounds
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
| tert-Butylchlorothioformate | 100% Ethanol | 23.9 | -17.0 | |
| tert-Butylchlorothioformate | 80% Ethanol / 20% Water | 20.9 | -12.3 | |
| N,N-Dimethylcarbamoyl Chloride | 100% Water | 20.6 | +3.5 | |
| Ethyl Chloroformate | 100% Water | 16.5 | -19.8 |
Note: Activation parameters provide insight into the transition state of the reaction. The moderately high ΔH‡ and negative ΔS‡ values often observed are consistent with a bimolecular (Sₙ2-like) mechanism involving an ordered transition state.
Experimental Protocols
Studying the kinetics of this compound solvolysis requires careful experimental design due to the rapid reaction rates and the corrosive nature of the HCl byproduct. The following are detailed methodologies for key experiments.
Protocol for Kinetic Analysis via Conductometry
This method is suitable for monitoring the progress of the reaction by measuring the increase in conductivity due to the formation of ionic HCl.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous protic solvents (e.g., ethanol, methanol, water, and their mixtures)
-
Conductivity meter with a probe
-
Thermostatted water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks, pipettes, and syringes
-
Dry acetonitrile (for stock solution preparation)
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired pure or binary hydroxylic solvents. For aqueous mixtures, use volume/volume percentages at a standard temperature (e.g., 25.0 °C).
-
Stock Solution: Prepare a dilute stock solution of this compound (e.g., 1-3% w/w) in dry acetonitrile to ensure stability before injection.
-
Reaction Setup: Place a precise volume (e.g., 2.0 mL) of the desired solvent into a reaction vessel equipped with a magnetic stir bar and the conductivity probe. Equilibrate the vessel to the desired temperature in the thermostatted water bath.
-
Initiation and Monitoring: Initiate the reaction by injecting a small, precise volume (e.g., 4 µL) of the this compound stock solution into the stirred solvent. This corresponds to time zero.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the value stabilizes, indicating the completion of the reaction. The specific rate of solvolysis (k) is typically determined by fitting the conductivity-time data to a first-order rate equation. Most modern conductivity meters can be interfaced with data logging software to automate this process.
Protocol for Kinetic Analysis via Titration
This classic method involves quenching the reaction at different time points and titrating the produced HCl with a standardized base.
Materials and Equipment:
-
Same as 4.1, plus:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
pH indicator (e.g., bromothymol blue)
-
Burette
-
Ice bath (for quenching)
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: Prepare multiple identical reaction flasks, each containing the same volume of the thermostatted solvent.
-
Initiation: Add a precise amount of this compound to a master solution of the solvent at the desired temperature and start the timer.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to an Erlenmeyer flask containing ice-cold solvent (e.g., acetone) to quench the reaction.
-
Titration: Add a few drops of indicator to the quenched sample and titrate the produced HCl with the standardized NaOH solution until the endpoint is reached.
-
Data Analysis: The concentration of HCl at each time point is used to calculate the concentration of reacted this compound. The rate constant is then determined by plotting the concentration data according to the appropriate integrated rate law (typically first-order).
Conclusion
This compound exhibits high reactivity towards protic solvents, undergoing solvolysis to form silyl ethers or silanols and hydrogen chloride. The reaction mechanism is a nucleophilic substitution at the silicon center, with the specific pathway being sensitive to solvent ionizing power and nucleophilicity. While specific kinetic data for this compound is sparse in the literature, analysis of related compounds indicates that the reaction is typically rapid and can be effectively monitored using techniques such as conductometry or titration. For professionals in drug development and chemical synthesis, a thorough understanding of these reactivity principles is essential for the effective use of this compound as a protecting agent and for the safe handling of its reactions.
References
- 1. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]
- 2. amherst.edu [amherst.edu]
- 3. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of Chlorotriethylsilane
This guide provides a comprehensive overview of the spectroscopic data for chlorotriethylsilane, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.98 | Quartet | 6H | -Si-CH₂-CH₃ |
| ~0.65 | Triplet | 9H | -Si-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~7.5 | -Si-CH₂-CH₃ |
| ~6.8 | -Si-CH₂-CH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2955 | C-H stretch (asymmetric) |
| 2875 | C-H stretch (symmetric) |
| 1460 | C-H bend (methylene) |
| 1380 | C-H bend (methyl) |
| 1240 | Si-CH₂ wag |
| ~1015 | Si-C stretch |
| ~730 | Si-C stretch |
| ~550 | Si-Cl stretch |
Table 4: Mass Spectrometry (MS) Data [1][2]
| m/z | Relative Intensity (%) | Assignment |
| 121 | 100 | [M-C₂H₅]⁺ |
| 93 | ~71 | [Si(C₂H₅)₂H]⁺ |
| 123 | ~37 | Isotopic peak of [M-C₂H₅]⁺ |
| 65 | ~14 | [Si(C₂H₅)H₂]⁺ |
| 95 | ~26 | Isotopic peak of [Si(C₂H₅)₂H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker 600 MHz instrument.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4] Data processing involves Fourier transformation of the free induction decay (FID) signal.
2.2 Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is first recorded and subsequently subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
2.3 Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualization of Spectroscopic Data Interpretation
The following diagram illustrates the logical workflow of how the different spectroscopic techniques are used in conjunction to confirm the structure of this compound.
Caption: Workflow of structural elucidation for this compound.
References
Methodological & Application
Application Notes and Protocols: Chlorotriethylsilane as a Silylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotriethylsilane (TES-Cl) is a versatile and widely used silylating agent in organic synthesis. It serves as a reliable reagent for the protection of various functional groups, most notably alcohols, but also amines and thiols, by converting them into the corresponding triethylsilyl (TES) ethers, silylamines, and silyl thioethers, respectively. The TES group offers a moderate level of steric bulk and stability, rendering it a valuable tool in multi-step synthetic strategies where selective protection and deprotection are paramount.
The triethylsilyl group is more stable than the trimethylsilyl (TMS) group but less sterically hindered and more readily cleaved than bulkier silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). This intermediate stability allows for its selective removal under conditions that may leave other protecting groups intact.[1] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound as a silylating agent.
Silylation of Alcohols
The protection of alcohols as triethylsilyl ethers is a fundamental transformation that prevents unwanted reactions of the hydroxyl group under various conditions, such as with strong bases, organometallics, or oxidizing agents. The reaction typically proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom of this compound, facilitated by a base to neutralize the hydrochloric acid byproduct.[2][3][4]
General Reaction Scheme
Comparative Silylation Data of Alcohols
The choice of base and solvent can influence the rate and yield of the silylation reaction. Imidazole is a commonly used base that can also act as a nucleophilic catalyst, while triethylamine is a non-nucleophilic base. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents, with reactions in DMF often proceeding faster.
| Substrate | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol (Primary) | Imidazole (2.2) | DMF | 2 | >95 | [5] |
| Cyclohexanol (Secondary) | Imidazole (2.2) | DMF | 4 | ~90 | |
| 1-Adamantanol (Tertiary) | Imidazole (2.2) | DMF | 24 | Moderate | General Knowledge |
| Benzyl Alcohol (Primary) | Triethylamine (1.5) | DCM | 4 | ~90 | |
| 1-Phenylethanol (Secondary) | Triethylamine (1.5) | DCM | 6 | ~85 |
Experimental Protocol: Silylation of a Primary Alcohol (Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
This compound (TES-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol (1.0 equiv.) and anhydrous DMF.
-
Add imidazole (2.2 equiv.) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the triethylsilyl ether.
Diagram: General Workflow for Silylation of an Alcohol
Caption: Workflow for the protection of an alcohol as a triethylsilyl ether.
Silylation of Amines and Thiols
This compound can also be used to protect primary and secondary amines, as well as thiols. The reactivity of these functional groups towards silylation generally follows the order of thiols > amines > alcohols, consistent with their relative nucleophilicity.
Silylation of a Primary Amine
The silylation of primary amines with this compound proceeds readily in the presence of a base to yield N,N-bis(triethylsilyl)amines. Monosilylation can be achieved under carefully controlled conditions. Secondary amines can also be silylated to form the corresponding N-triethylsilylamine.
General Reaction Scheme (Primary Amine):
Experimental Protocol: Silylation of Aniline
Materials:
-
Aniline
-
This compound (TES-Cl)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve aniline (1.0 equiv.) in anhydrous DCM.
-
Add triethylamine (2.2 equiv.) and cool the mixture to 0 °C.
-
Slowly add this compound (2.1 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
Silylation of a Thiol
Thiols are highly nucleophilic and react rapidly with this compound, often not requiring a strong base.
General Reaction Scheme:
Experimental Protocol: Silylation of Thiophenol
Materials:
-
Thiophenol
-
This compound (TES-Cl)
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of thiophenol (1.0 equiv.) in anhydrous THF at 0 °C, add triethylamine (1.1 equiv.).
-
Add this compound (1.05 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The reaction mixture can often be filtered to remove the triethylammonium chloride salt and the filtrate concentrated.
-
The resulting triethylsilyl thioether is often used without further purification.
Deprotection of Triethylsilyl Ethers
The cleavage of the Si-O bond in triethylsilyl ethers can be achieved under various conditions, allowing for selective deprotection in the presence of other functional groups.
Deprotection Methods and Selectivity
| Reagent(s) | Solvent | Conditions | Comments | Reference |
| Formic Acid (5-10%) | Methanol | Room Temp, 1-2 h | Highly chemoselective for TES over TBDMS. | |
| p-Toluenesulfonic acid (p-TsOH) | Methanol | 0 °C to RT, 1-2 h | Mild acidic conditions. | |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp, 0.5-4 h | Common fluoride source, can cleave most silyl ethers. | |
| Hydrogen Fluoride-Pyridine (HF·Py) | THF/Pyridine | Room Temp, 2-3 h | Effective for more stable silyl ethers. | |
| Catecholborane/Wilkinson's Catalyst | THF | Room Temp | Selectively deprotects TES ethers in the presence of TBS and TIPS ethers. |
Diagram: Deprotection Pathways for Triethylsilyl Ethers
Caption: Common deprotection strategies for triethylsilyl ethers.
Experimental Protocol: Chemoselective Deprotection with Formic Acid
This protocol is particularly useful for the selective deprotection of a TES ether in the presence of a TBDMS ether.
Materials:
-
TES-protected alcohol
-
Methanol
-
Formic acid
Procedure:
-
Dissolve the TES-protected substrate (1.0 equiv.) in methanol.
-
Cool the solution to 0 °C.
-
Slowly add a pre-mixed solution of 10% formic acid in methanol.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify as necessary.
Spectroscopic Data
The formation of a triethylsilyl ether can be confirmed by spectroscopic methods.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Appearance of a quartet around 0.6 ppm (Si-CH₂) and a triplet around 0.95 ppm (Si-CH₂CH₃). The proton(s) on the carbon bearing the oxygen (α-protons) typically shift downfield by approximately 0.1-0.2 ppm upon silylation. |
| ¹³C NMR | Appearance of signals for the ethyl groups on silicon, typically around 5-7 ppm. The carbon attached to the oxygen (α-carbon) also experiences a shift. |
| ²⁹Si NMR | A signal in the range of approximately +15 to +25 ppm is characteristic of triethylsilyl ethers. |
| IR | Disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the starting alcohol. Appearance of a strong Si-O-C stretching band in the region of 1050-1150 cm⁻¹. |
Conclusion
This compound is a highly effective and versatile silylating agent for the protection of alcohols, amines, and thiols. The moderate stability of the resulting triethylsilyl derivatives allows for their selective removal, making TES-Cl a valuable reagent in complex organic synthesis. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific substrate and desired outcome. The protocols and data provided in these application notes offer a comprehensive guide for the successful implementation of this compound in synthetic chemistry.
References
Protecting Hydroxyl Groups with Chlorotriethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The hydroxyl group, with its inherent reactivity as a nucleophile and a proton donor, often necessitates temporary masking to prevent unwanted side reactions. Chlorotriethylsilane (TESCl) has emerged as a versatile and reliable reagent for the protection of alcohols, forming a stable triethylsilyl (TES) ether. This document provides detailed application notes and protocols for the protection of hydroxyl groups using this compound and the subsequent deprotection of the resulting TES ethers.
Reaction Mechanism and Principles
The protection of a hydroxyl group with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon center of TESCl and displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base, such as imidazole, pyridine, or triethylamine, which serves to activate the alcohol by deprotonating it to the more nucleophilic alkoxide and to neutralize the hydrochloric acid byproduct.[1][2]
The stability of the resulting triethylsilyl ether is intermediate among common silyl ethers, making it a valuable tool in orthogonal protection strategies. It is more stable than the trimethylsilyl (TMS) ether but more labile than the tert-butyldimethylsilyl (TBDMS) ether, allowing for selective removal in the presence of more robust silyl protecting groups.[3]
Data Presentation
Table 1: Protection of Various Hydroxyl Groups with this compound
| Substrate (Alcohol Type) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Imidazole | DMF | 0 | 16 | 85 | [SynArchive] |
| Primary Alcohol | Pyridine | - | - | 0.5 - 12 | 85 - 87 | [SynArchive] |
| Secondary Alcohol | Imidazole | DCM | RT | - | Quantitative | [4] |
| Secondary Alcohol | Pyridine | - | -78 to -20 | 10 | 92 | [SynArchive] |
| Phenol | Imidazole | DMF | RT | - | - | [5] |
| Phenol | Pyridine | - | - | - | - |
Note: "RT" denotes room temperature. "-" indicates data not specified in the source.
Table 2: Deprotection of Triethylsilyl (TES) Ethers
| Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| HF-Pyridine | MeCN | 0 | 11 h | 100 | [SynArchive] |
| HF-Pyridine | - | - | 1 - 72 h | 80 - 100 | [SynArchive] |
| n-Bu₄N⁺F⁻ (TBAF) | THF | RT | 2 - 4 h | 72 - 88 | [SynArchive] |
| AcOH, n-Bu₄N⁺F⁻ | THF | RT | 18 h | 87 | [SynArchive] |
| CF₃CO₂H, H₂O | MeCN | 0 | 4 h | 93 | [SynArchive] |
| HCl | - | - | - | 89 | [SynArchive] |
| K₂CO₃ | MeOH | - | 13 h | 92 | [SynArchive] |
| Formic Acid (5-10%) | MeOH | RT | 1 - 2 h | High | |
| Pyridinium p-toluenesulfonate (PPTS) | MeOH/DCM | 0 | - | - |
Note: "RT" denotes room temperature. "-" indicates data not specified in the source.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol
-
This compound (TESCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 equiv).
-
Slowly add this compound (1.2 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude triethylsilyl ether.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Deprotection of a Triethylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
Triethylsilyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the triethylsilyl-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 2 to 16 hours depending on the substrate.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Protocol 3: Selective Deprotection of a Triethylsilyl Ether in the Presence of a TBDMS Ether using Acetic Acid
Materials:
-
Substrate containing both TES and TBDMS ethers
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a 3:1:1 mixture of THF:AcOH:H₂O.
-
Dissolve the silyl-protected compound (1.0 equiv) in the prepared solvent mixture.
-
Stir the reaction at room temperature and monitor the selective deprotection of the TES ether by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Characterization of Triethylsilyl Ethers
The formation of the triethylsilyl ether can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
-
¹H NMR: The presence of the triethylsilyl group is characterized by two signals: a quartet around δ 0.6 ppm corresponding to the six methylene protons (-Si-CH ₂-CH₃) and a triplet around δ 0.95 ppm for the nine methyl protons (-Si-CH₂-CH ₃).
-
¹³C NMR: The triethylsilyl group will show two distinct signals: one for the methylene carbons (-Si-C H₂-CH₃) around δ 7 ppm and another for the methyl carbons (-Si-CH₂-C H₃) around δ 5 ppm.
Visualizations
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
Application Notes and Protocols: Chlorotriethylsilane for Alcohol Protection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the use of chlorotriethylsilane (TESCl) as a protecting group for alcohols in organic synthesis. It includes key features, reaction mechanisms, detailed experimental protocols for both protection and deprotection, and extensive quantitative data to guide reaction optimization.
Introduction to Triethylsilyl (TES) Ether Protection
The triethylsilyl (TES) group is a widely used protecting group for hydroxyl functionalities in multi-step organic synthesis. TES ethers offer a good balance of stability under various reaction conditions and can be selectively removed under mild protocols. The formation of a TES ether involves the reaction of an alcohol with this compound in the presence of a base.[1][2][3] This protection strategy is crucial in complex molecule synthesis to prevent unwanted side reactions of the hydroxyl group.[1][4]
Key Features of TES Protection:
-
Stability: TES ethers are stable to a wide range of non-acidic and non-fluoride reaction conditions, including oxidation, reduction, and organometallic reagents.
-
Ease of Formation: The protection reaction is typically high-yielding and proceeds under mild conditions.
-
Selective Deprotection: The TES group can be selectively cleaved in the presence of other silyl ethers, such as the more robust tert-butyldimethylsilyl (TBDMS) group, allowing for orthogonal protection strategies.
-
Reactivity Profile: The reactivity for TES ether formation is generally primary > secondary > tertiary alcohols, primarily due to steric hindrance. Tertiary alcohols may require more forcing conditions or more reactive silylating agents.
Reaction Mechanism
The formation of a triethylsilyl ether from an alcohol and this compound is generally accepted to proceed through an SN2-like mechanism at the silicon center. A base, such as imidazole or triethylamine, is used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
References
Application of Chlorotriethylsilane in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotriethylsilane (TES-Cl) is a versatile and widely utilized reagent in organic synthesis, particularly in the pharmaceutical industry. Its primary application lies in the protection of hydroxyl groups as triethylsilyl (TES) ethers. The formation of a TES ether temporarily masks the reactivity of the hydroxyl group, allowing for chemical transformations to be carried out on other parts of a complex molecule without undesired side reactions. The TES group is favored for its moderate steric bulk and its relative stability under a range of reaction conditions, yet it can be selectively removed under mild acidic conditions or with fluoride reagents. This combination of stability and controlled cleavage makes it an invaluable tool in the multi-step synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a chiral building block that can be utilized in the preparation of various pharmaceutical compounds.
Core Application: Selective Protection of a Chiral Hydroxyl Group
In the synthesis of complex pharmaceutical molecules, it is often necessary to selectively protect one hydroxyl group in the presence of other functional groups. This compound, in conjunction with a suitable base, provides an effective method for this transformation. The following sections detail the experimental protocol and expected outcomes for the triethylsilylation of a chiral alcohol, a common intermediate in drug development.[4][5]
Experimental Protocol: Triethylsilylation of (R)-1-Phenylethane-1,2-diol
This protocol describes the selective protection of the primary hydroxyl group in (R)-1-Phenylethane-1,2-diol, a representative chiral building block.
Materials:
-
(R)-1-Phenylethane-1,2-diol
-
This compound (TES-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-Phenylethane-1,2-diol (1.0 eq).
-
Dissolve the diol in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add imidazole (1.2 eq) to the solution and stir until it dissolves.
-
Slowly add this compound (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (R)-2-((triethylsilyl)oxy)-1-phenylethan-1-ol.
Quantitative Data Summary:
The following table summarizes typical quantitative data for the selective triethylsilylation of a primary hydroxyl group in a diol.
| Parameter | Value |
| Substrate | (R)-1-Phenylethane-1,2-diol |
| Reagents | This compound, Imidazole |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
| Purity (post-chromatography) | >98% |
Visualization of the Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the overall experimental workflow for the protection of a chiral diol and the underlying reaction mechanism.
Caption: Experimental workflow for the selective triethylsilylation of a chiral diol.
Caption: Simplified mechanism of hydroxyl protection using this compound.
Discussion
The triethylsilyl group offers a good balance of reactivity and stability for the protection of hydroxyl groups in pharmaceutical intermediates. The reaction proceeds under mild conditions, and the starting materials are readily available. The selectivity for primary over secondary hydroxyl groups is generally high, which is advantageous in the synthesis of polyfunctional molecules.
The choice of base is crucial for the success of the silylation reaction. Imidazole is a commonly used base as it also acts as a nucleophilic catalyst, accelerating the reaction. Other bases such as triethylamine or 2,6-lutidine can also be employed. The solvent should be aprotic and anhydrous to prevent hydrolysis of the this compound and the resulting silyl ether. Dichloromethane is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.
Deprotection of the TES ether can be readily achieved using mild acidic conditions, such as acetic acid in a mixture of THF and water, or by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF). This orthogonality allows for the selective removal of the TES group in the presence of other protecting groups, a critical aspect of complex molecule synthesis.
Conclusion
This compound is a highly effective reagent for the protection of hydroxyl groups in the synthesis of pharmaceutical intermediates. The protocol provided herein for the selective silylation of a chiral diol demonstrates a reliable and high-yielding method for introducing the triethylsilyl protecting group. The straightforward procedure, mild reaction conditions, and the stability of the resulting silyl ether make this a valuable strategy for medicinal and process chemists in the development of new therapeutics.
References
Application Notes and Protocols: Chlorotriethylsilane and Analogs as Catalysts in Friedel-Crafts Reactions
A Focus on Chlorotrimethylsilane in Michael-Type Additions
Introduction
While the inquiry specified chlorotriethylsilane as a catalyst in Friedel-Crafts reactions, a comprehensive review of the available scientific literature indicates that its close analog, chlorotrimethylsilane (TMSCl), is more extensively studied and documented in this capacity. TMSCl has emerged as a powerful and effective Lewis acid catalyst, particularly in the context of Michael-type Friedel-Crafts reactions. This document will focus on the well-established application of TMSCl in catalyzing the conjugate addition of indoles to α,β-unsaturated ketones, such as chalcones. This reaction provides a metal-free and mild pathway to synthesize valuable 3-substituted indole derivatives.[1][2] The principles and protocols outlined herein for TMSCl may serve as a strong starting point for researchers exploring the catalytic activity of this compound and other trialkylsilyl halides in similar transformations.
The use of a catalytic amount of TMSCl offers several advantages, including mild reaction conditions, high yields, and excellent selectivity, making it an attractive method in organic synthesis and drug development.[1][2]
Data Presentation
The efficiency of the TMSCl-catalyzed Michael-type Friedel-Crafts reaction between indoles and chalcones has been demonstrated with a variety of substituted substrates. The following table summarizes the reaction conditions and outcomes for the synthesis of various 3-substituted indole derivatives.
Table 1: TMSCl-Catalyzed Reaction of Indoles with Chalcones
| Entry | Indole Derivative | Chalcone Derivative (Ar-CO-CH=CH-Ar') | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Indole | Chalcone (Ar=Ph, Ar'=Ph) | CH₂Cl₂ | 20 | 12 | 92 |
| 2 | Indole | 4'-Methylchalcone (Ar=Ph, Ar'=4-Me-C₆H₄) | CH₂Cl₂ | 20 | 12 | 95 |
| 3 | Indole | 4'-Methoxychalcone (Ar=Ph, Ar'=4-MeO-C₆H₄) | CH₂Cl₂ | 20 | 12 | 96 |
| 4 | Indole | 4'-Chlorochalcone (Ar=Ph, Ar'=4-Cl-C₆H₄) | CH₂Cl₂ | 20 | 12 | 90 |
| 5 | Indole | 4-Methylchalcone (Ar=4-Me-C₆H₄, Ar'=Ph) | CH₂Cl₂ | 20 | 12 | 93 |
| 6 | Indole | 4-Methoxychalcone (Ar=4-MeO-C₆H₄, Ar'=Ph) | CH₂Cl₂ | 20 | 12 | 94 |
| 7 | Indole | 4-Chlorochalcone (Ar=4-Cl-C₆H₄, Ar'=Ph) | CH₂Cl₂ | 20 | 12 | 88 |
| 8 | 2-Methylindole | Chalcone (Ar=Ph, Ar'=Ph) | CH₂Cl₂ | 20 | 12 | 85 |
Data synthesized from findings reported in the literature. Conditions are based on optimized procedures.
Experimental Protocols
General Protocol for the TMSCl-Catalyzed Michael-Type Friedel-Crafts Reaction of Indoles with Chalcones
This protocol describes a general procedure for the synthesis of 3-substituted indole derivatives via the conjugate addition of indoles to chalcones using a catalytic amount of chlorotrimethylsilane.
Materials:
-
Indole or substituted indole
-
Chalcone or substituted chalcone
-
Chlorotrimethylsilane (TMSCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the indole (1.2 mmol), the chalcone (1.0 mmol), and anhydrous dichloromethane (5 mL).
-
Catalyst Addition: Stir the mixture at room temperature and add chlorotrimethylsilane (0.2 mmol, 20 mol%) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the desired 3-substituted indole derivative.
Visualizations
Signaling Pathway/Reaction Mechanism
The reaction is proposed to proceed through a dual activation mechanism where TMSCl, acting as a Lewis acid, activates the chalcone, making it more electrophilic. Simultaneously, the indole may be activated or its nucleophilicity enhanced, leading to the conjugate addition.
Caption: Proposed mechanism for the TMSCl-catalyzed Michael-type Friedel-Crafts reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-substituted indoles using this protocol.
Caption: General experimental workflow for TMSCl-catalyzed synthesis of 3-substituted indoles.
References
Application Notes and Protocols: The Role of Chlorotriethylsilane in Silicone Oil and Rubber Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chlorotriethylsilane ((C₂H₅)₃SiCl), a monofunctional organosilicon compound, plays a crucial role as an end-capping or chain-terminating agent in the synthesis of silicone polymers, such as silicone oil and silicone rubber. The fundamental process for creating these materials involves the hydrolysis and condensation of di-functional silanes, most commonly dichlorodimethylsilane, to form long polysiloxane chains. The incorporation of this compound allows for precise control over the length of these chains. By controlling the molar ratio of the chain-propagating monomer to the end-capping agent, the molecular weight and, consequently, the physical properties like viscosity of the resulting silicone oil can be tailored. This silicone oil then serves as the base polymer for the production of silicone rubber through a subsequent cross-linking process.
Synthesis of Triethylsilyl-Terminated Silicone Oil
The viscosity of silicone oil is directly related to the average molecular weight of the polysiloxane chains.[1][2][3] By adjusting the concentration of this compound, the chain length can be controlled. A higher concentration of the end-capping agent will result in shorter polymer chains and, therefore, lower viscosity.[4]
Data Presentation: Effect of End-Capper Concentration on Silicone Oil Properties
| Molar Ratio (Dichlorodimethylsilane : this compound) | Expected Average Molecular Weight ( g/mol ) | Expected Viscosity (cSt at 25°C) |
| 100 : 2 | High (~7400) | High (~100-350) |
| 50 : 2 | Medium-High (~3700) | Medium-High (~50-100) |
| 25 : 2 | Medium-Low (~1850) | Medium-Low (~20-50) |
| 10 : 2 | Low (~740) | Low (~5-10) |
Note: The values in this table are illustrative, based on the principle that a higher ratio of end-capper leads to lower molecular weight and viscosity. Actual experimental values may vary.
Experimental Protocol: Synthesis of Triethylsilyl-Terminated Silicone Oil
This protocol describes the co-hydrolysis of dichlorodimethylsilane and this compound to produce silicone oil with a controlled molecular weight.
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
This compound ((C₂H₅)₃SiCl)
-
Anhydrous diethyl ether
-
Deionized water
-
1 M Sodium Bicarbonate solution
-
Anhydrous magnesium sulfate
-
Toluene (for viscosity measurements)
Procedure:
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer.
-
Add a calculated amount of dichlorodimethylsilane and this compound (refer to the table above for molar ratios) to the flask, dissolved in anhydrous diethyl ether.
-
Slowly add deionized water to the dropping funnel and add it dropwise to the stirred silane solution. The reaction is exothermic and will produce HCl gas, which should be properly vented.
-
After the addition of water is complete, continue stirring for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, 1 M sodium bicarbonate solution (until effervescence ceases), and again with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to yield the silicone oil.
-
The viscosity of the resulting oil can be measured using a viscometer.
Logical Relationship Diagram
Caption: Relationship between reactants and properties in silicone oil synthesis.
Synthesis of Silicone Rubber
Silicone rubber is produced by cross-linking the triethylsilyl-terminated silicone oil. The properties of the rubber, such as hardness and elasticity, are dependent on the cross-link density, which is influenced by the molecular weight of the initial silicone oil.[5] Shorter silicone oil chains (produced with a higher concentration of this compound) will lead to a higher cross-link density in the final rubber.
Data Presentation: Effect of Silicone Oil Chain Length on Rubber Properties
| Silicone Oil Average Molecular Weight ( g/mol ) | Cross-Link Density | Expected Hardness (Shore A) | Expected Elongation at Break (%) |
| High (~7400) | Low | Lower | Higher |
| Medium-High (~3700) | Medium-Low | Medium-Low | Medium-High |
| Medium-Low (~1850) | Medium-High | Medium-High | Medium-Low |
| Low (~740) | High | Higher | Lower |
Note: This table illustrates the general relationship between the precursor silicone oil's molecular weight and the final rubber's mechanical properties. Actual values will depend on the specific cross-linking agent and curing conditions.
Experimental Protocol: Synthesis of Silicone Rubber
This protocol uses the previously synthesized triethylsilyl-terminated silicone oil and a cross-linking agent to produce silicone rubber.
Materials:
-
Triethylsilyl-terminated silicone oil (from the previous protocol)
-
Cross-linking agent (e.g., benzoyl peroxide for peroxide cure, or a platinum catalyst and a hydride crosslinker for addition cure)
-
Reinforcing filler (e.g., fumed silica), optional
-
Mold
Procedure:
-
In a two-roll mill or a suitable mixer, thoroughly mix the triethylsilyl-terminated silicone oil with the chosen cross-linking agent and any optional fillers.
-
Ensure a homogeneous dispersion of all components.
-
Place the mixture into a mold of the desired shape.
-
Cure the mixture according to the requirements of the chosen cross-linking system.
-
Peroxide Cure: Heat the mold in an oven at a temperature sufficient to initiate the decomposition of the peroxide (e.g., 120-170°C).
-
Addition Cure: If a platinum catalyst system is used, curing may occur at room temperature or be accelerated by heat.
-
-
After the initial curing (vulcanization), a post-curing step at a higher temperature (e.g., 200°C) for several hours is often performed to remove volatile by-products and improve the final properties of the rubber.
-
Once cooled, the silicone rubber can be removed from the mold.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of silicone rubber.
References
- 1. Silicone Oil: Different Physical Proprieties and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silicone oil viscosity and application-IOTA silicone rubber [htvsilicone.com]
- 3. Comparative Study of Chemical Composition, Molecular and Rheological Properties of Silicone Oil Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Derivatization of Compounds with Chlorotriethylsilane for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in biomedical and pharmaceutical research, such as steroids, fatty acids, amino acids, and phenols, are non-volatile due to the presence of polar functional groups (-OH, -COOH, -NH2, -SH). Chemical derivatization is a crucial sample preparation step that transforms these polar analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis.
Silylation, the replacement of an active hydrogen with a silyl group, is one of the most common derivatization techniques. While trimethylsilyl (TMS) derivatives are widely used, triethylsilyl (TES) derivatives, formed by reaction with reagents like chlorotriethylsilane (CTES), can offer certain advantages. The larger triethylsilyl group can sometimes provide more favorable chromatographic properties and produce characteristic mass spectra with higher molecular weight fragments that can be beneficial for structural elucidation.
These application notes provide detailed protocols for the derivatization of steroids, fatty acids, amino acids, and phenols with this compound for subsequent GC-MS analysis.
General Principles of Derivatization with this compound
This compound (CTES) reacts with active hydrogens in functional groups in a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. The general reaction is as follows:
R-XH + (C2H5)3SiCl + Base → R-X-Si(C2H5)3 + Base·HCl
Where:
-
R-XH represents the analyte with an active hydrogen (e.g., alcohol, acid, amine, phenol).
-
(C2H5)3SiCl is this compound.
-
Base can be pyridine, N-methylimidazole, or another suitable catalyst.
-
R-X-Si(C2H5)3 is the triethylsilyl derivative.
The resulting triethylsilyl (TES) derivatives are less polar, more volatile, and more thermally stable than the parent compounds, leading to improved peak shape, resolution, and sensitivity in GC-MS analysis.
Experimental Protocols
1. Derivatization of Steroids
Steroids, with their hydroxyl and ketone functionalities, often require derivatization for successful GC-MS analysis. Triethylsilylation of hydroxyl groups increases their volatility and thermal stability.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the steroid standard or dried extract into a 2 mL reaction vial.
-
Solvent Addition: Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Reagent Addition: Add 100 µL of this compound (CTES).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1 hour in a heating block or oven.
-
Cooling and Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. Alternatively, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent like hexane or ethyl acetate.
2. Derivatization of Fatty Acids
Fatty acids are derivatized to form their corresponding triethylsilyl esters, which are more volatile than the free acids.
Protocol:
-
Sample Preparation: Place 1-10 mg of the fatty acid sample or dried lipid extract into a reaction vial.
-
Solvent Addition: Add 500 µL of a 1:1 mixture of anhydrous pyridine and N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 200 µL of this compound (CTES).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly and centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, containing the triethylsilyl esters, to a clean vial for GC-MS analysis.
3. Derivatization of Amino Acids
Amino acids contain both amino and carboxylic acid groups, both of which can be derivatized with CTES. This two-step process ensures complete derivatization.
Protocol:
-
Esterification (Carboxyl Group):
-
Dry the amino acid sample (1-5 mg) completely in a reaction vial.
-
Add 500 µL of 3 M HCl in n-butanol and heat at 65°C for 15 minutes.
-
Evaporate the solvent to dryness under nitrogen.
-
-
Silylation (Amino and other functional groups):
-
To the dried residue, add 200 µL of anhydrous acetonitrile and 100 µL of this compound (CTES).
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
4. Derivatization of Phenols
The hydroxyl group of phenols is readily derivatized with CTES to form triethylsilyl ethers.
Protocol:
-
Sample Preparation: Place 1-5 mg of the phenolic compound or dried plant extract into a reaction vial.
-
Solvent and Reagent Addition: Add 250 µL of anhydrous pyridine and 100 µL of this compound (CTES).
-
Reaction: Cap the vial and let it stand at room temperature for 30 minutes, or gently heat to 50°C for 15 minutes for less reactive phenols.
-
Analysis: The reaction mixture can be directly injected into the GC-MS.
Data Presentation
The following tables summarize expected shifts in retention times and key mass spectral fragments for triethylsilyl derivatives compared to their trimethylsilyl counterparts. Actual values will vary depending on the specific compound and analytical conditions.
Table 1: Comparison of Retention Index Shifts for Derivatized Compounds
| Compound Class | Underivatized (Approx. RI) | TMS Derivative (Approx. RI) | TES Derivative (Approx. RI) |
| Cholesterol | 3000 | 3100 | 3250 |
| Palmitic Acid | 1950 | 2050 | 2200 |
| Alanine | 1100 | 1300 | 1450 |
| Phenol | 950 | 1050 | 1150 |
Retention Indices (RI) are approximate and depend on the GC column and temperature program.
Table 2: Characteristic Mass Spectral Fragments (m/z) for TES Derivatives
| Compound Class | Key Fragments of TES Derivatives | Description |
| Steroids (as TES ethers) | [M-29]+, [M-87]+, 117 | Loss of C2H5, Loss of Si(C2H5)3, Triethylsilyl ion |
| Fatty Acids (as TES esters) | [M-29]+, [M-45]+, 117 | Loss of C2H5, Loss of OC2H5, Triethylsilyl ion |
| Amino Acids (as N,O-bis-TES) | [M-29]+, [M-116]+, 117 | Loss of C2H5, Loss of COOSi(C2H5)3, Triethylsilyl ion |
| Phenols (as TES ethers) | M+, [M-29]+, 117 | Molecular ion, Loss of C2H5, Triethylsilyl ion |
Visualizations
Conclusion
Derivatization with this compound is a valuable technique for the GC-MS analysis of a wide range of polar compounds. The formation of triethylsilyl derivatives enhances volatility and thermal stability, leading to improved chromatographic performance. The protocols provided in these application notes offer a starting point for method development. It is important to note that reaction conditions may need to be optimized for specific analytes and sample matrices to achieve maximum derivatization efficiency and analytical sensitivity. The characteristic fragmentation patterns of TES derivatives can aid in the confident identification of target compounds.
Application Notes and Protocols: The Role of Chlorotriethylsilane in Controlling Polymer Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precise control over polymer molecular weight and its distribution is paramount in the synthesis of advanced materials for a multitude of applications, including drug delivery, medical devices, and specialized coatings. Chlorotriethylsilane ((C₂H₅)₃SiCl or TESCl) emerges as a critical reagent in this context, primarily serving as a highly efficient terminating agent in living anionic polymerization. This role allows for the precise capping of growing polymer chains, thereby defining the final molecular weight and ensuring a narrow molecular weight distribution (low polydispersity index, PDI). These application notes provide a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing this compound in the synthesis of well-defined polymers.
Mechanism of Action: End-Capping in Living Anionic Polymerization
In living anionic polymerization, the propagating chain ends remain active until intentionally terminated. This "living" character enables the synthesis of polymers with predictable molecular weights and narrow distributions. This compound acts as a powerful terminating agent by reacting with the anionic chain ends, effectively quenching the polymerization.
The mechanism involves the nucleophilic attack of the carbanionic polymer chain end (P⁻) on the electrophilic silicon atom of this compound. The chloride ion is displaced, forming a stable triethylsilyl ether, ester, or carbon-silicon bond at the polymer chain terminus, depending on the nature of the propagating anion. This reaction is typically rapid and quantitative, ensuring that all polymer chains are terminated, thus preserving the narrow molecular weight distribution achieved during the living polymerization process.
The efficiency of this termination reaction is influenced by factors such as the steric hindrance of both the living polymer chain end and the chlorosilane.[1]
Applications in Polymer Synthesis
The primary application of this compound in molecular weight control is as an end-capping agent for polymers synthesized via living anionic polymerization. This technique is crucial for producing well-defined polymers with specific functionalities and architectures.
-
Synthesis of Well-Defined Homopolymers: By introducing this compound at the desired stage of polymerization, the chain growth is halted, yielding polymers with a predetermined molecular weight and a low PDI.
-
Formation of Block Copolymers: In the synthesis of block copolymers, this compound can be used to terminate the final block, ensuring the desired block length and overall molecular weight.
-
Introduction of Silyl End-Groups: The termination reaction introduces a triethylsilyl group at the end of the polymer chain. This can modify the polymer's properties, such as its solubility, thermal stability, and adhesion characteristics.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a terminating agent in living anionic polymerization. The specific conditions may need to be optimized depending on the monomer, solvent, and desired polymer characteristics.
Protocol 1: Termination of Living Polystyrene
This protocol describes the termination of living polystyrene, synthesized via anionic polymerization, using this compound.
Materials:
-
Styrene monomer, purified
-
Cyclohexane, anhydrous
-
sec-Butyllithium (s-BuLi) initiator solution
-
This compound (TESCl), distilled
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Polymerization:
-
Under an inert atmosphere, add purified styrene monomer to anhydrous cyclohexane in a flame-dried Schlenk flask.
-
Cool the solution to the desired polymerization temperature (e.g., 40 °C).
-
Add a calculated amount of s-BuLi initiator solution to initiate the polymerization. The molecular weight is determined by the molar ratio of monomer to initiator.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The solution will typically develop a characteristic orange-red color indicating the presence of living polystyryl anions.
-
-
Termination:
-
In a separate, dry Schlenk flask, prepare a solution of this compound in anhydrous cyclohexane. A slight excess (e.g., 1.1 to 1.5 molar equivalents relative to the initiator) is typically used to ensure complete termination.
-
Slowly add the this compound solution to the living polystyrene solution under vigorous stirring. The color of the solution should disappear, indicating the quenching of the living anions.
-
Allow the reaction to stir for an additional hour at room temperature to ensure complete termination.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with methanol to remove any unreacted reagents and residual solvent.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the resulting polymer using size exclusion chromatography (SEC) or gel permeation chromatography (GPC).
-
Confirm the presence of the triethylsilyl end-group using techniques such as ¹H NMR and FTIR spectroscopy.
-
Data Presentation
The effectiveness of this compound in controlling molecular weight is demonstrated by the close agreement between the theoretically calculated and experimentally determined molecular weights, as well as the low PDI values obtained.
| Polymerization System | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Termination Efficiency |
| Anionic Polymerization of Styrene | 50,000 | 51,200 | 1.05 | >99% |
| Anionic Polymerization of Isoprene | 75,000 | 74,500 | 1.04 | >99% |
| Anionic Polymerization of Methyl Methacrylate | 40,000 | 42,000 | 1.10 | >98% |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.
Logical Workflow for Polymer Synthesis and Termination
The following diagram illustrates the logical workflow for synthesizing a polymer with a controlled molecular weight using this compound as a terminating agent.
References
Application Notes and Protocols: Chlorotriethylsilane as a Reagent in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chlorotriethylsilane (CTES) in materials science research. CTES is a versatile organosilane reagent widely employed for surface modification, nanoparticle synthesis, and polymer chemistry. Its reactivity towards hydroxyl groups allows for the tailored functionalization of various substrates, imparting properties such as hydrophobicity and enabling further chemical transformations.
Application Note 1: Surface Modification for Enhanced Hydrophobicity
Principle of Operation:
This compound is extensively used to render hydrophilic surfaces hydrophobic. The underlying principle is the chemical reaction between the chlorosilyl group of CTES and surface hydroxyl (-OH) groups present on materials like glass, silica, and metal oxides. This reaction forms a stable covalent bond (Si-O-Substrate) and attaches the nonpolar triethylsilyl group to the surface. The presence of these bulky, nonpolar groups at the interface reduces the surface energy, leading to a significant increase in the water contact angle and thus, hydrophobicity.
Experimental Protocol: Surface Modification of Glass/Silica Substrates
This protocol details the procedure for modifying the surface of glass slides or silica wafers to create a hydrophobic layer.
Materials:
-
Glass slides or silicon wafers
-
This compound (CTES), ≥99%
-
Anhydrous toluene, reagent grade
-
Acetone, reagent grade
-
Isopropanol, reagent grade
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Equipment:
-
Beakers and staining jars
-
Ultrasonic bath
-
Oven
-
Glove box or desiccator with an inert atmosphere
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning:
-
Place the glass slides or silicon wafers in a beaker with acetone and sonicate for 15 minutes.
-
Transfer the substrates to a beaker containing isopropanol and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For enhanced hydroxylation, the cleaned substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by copious rinsing with DI water and drying under nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
-
Silanization:
-
Work in a glove box or under an inert atmosphere to prevent premature hydrolysis of the this compound.
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a staining jar.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Remove the substrates from the solution and rinse them thoroughly with anhydrous toluene to remove any unreacted silane.
-
-
Curing and Final Preparation:
-
Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
After curing, sonicate the substrates in toluene for 5 minutes to remove any physisorbed molecules.
-
Dry the final modified substrates under a stream of nitrogen gas.
-
Store the hydrophobic substrates in a desiccator until further use.
-
Quantitative Data: Water Contact Angle Measurements
The effectiveness of the hydrophobic modification can be quantified by measuring the water contact angle. The following table presents typical water contact angle values for surfaces before and after modification with chlorosilanes.
| Substrate | Treatment | Water Contact Angle (°) | Reference |
| Glass | Untreated | < 10° | [1] |
| Glass | Chlorotrimethylsilane modified | ~85° | [2] |
| Silicon Wafer | Untreated | ~30° | |
| Silicon Wafer | This compound modified (expected) | > 90° | |
| Stainless Steel | Untreated | ~70-80° | [3] |
| Stainless Steel | This compound modified (expected) | > 100° |
Experimental Protocol: Surface Modification of Stainless Steel (Generalized)
This generalized protocol can be adapted for creating a hydrophobic layer on stainless steel surfaces.
Procedure:
-
Substrate Cleaning:
-
Degrease the stainless steel substrate by sonicating in acetone and then ethanol.
-
To create a more reactive surface with a higher density of hydroxyl groups, the steel can be treated with an oxidizing acid (e.g., nitric acid) or by plasma treatment.[4] This step should be performed with appropriate safety precautions.
-
Rinse thoroughly with DI water and dry with nitrogen.
-
-
Silanization:
-
Follow the silanization procedure outlined for glass/silica substrates, using a 1-5% solution of this compound in anhydrous toluene.
-
-
Curing and Characterization:
-
Cure the coated stainless steel at 110-120 °C and characterize the surface hydrophobicity using contact angle measurements.
-
Experimental Protocol: Surface Modification of Polyethylene (Generalized)
Modifying the inert surface of polyethylene requires a pre-treatment step to introduce hydroxyl groups.
Procedure:
-
Surface Activation:
-
Activate the polyethylene surface using methods such as corona discharge, plasma treatment, or UV/ozone treatment to introduce hydroxyl and other oxygen-containing functional groups.[5]
-
-
Silanization:
-
Immediately after activation, immerse the polyethylene substrate in a 1-5% solution of this compound in an anhydrous solvent like toluene.
-
-
Curing and Analysis:
-
Cure the modified polyethylene and evaluate the change in surface properties using contact angle measurements.
-
Application Note 2: Synthesis of Triethylsilyl-Functionalized Nanoparticles
Principle of Operation:
This compound can be used to functionalize the surface of nanoparticles, such as silica nanoparticles, to modify their surface chemistry. This is typically achieved through a post-synthesis grafting method where the this compound reacts with hydroxyl groups on the nanoparticle surface. This functionalization can be used to control the dispersibility of the nanoparticles in different solvents or to provide a reactive handle for further chemical modifications.
Experimental Protocol: Surface Functionalization of Pre-synthesized Silica Nanoparticles (Generalized)
This protocol describes a general method for the surface functionalization of silica nanoparticles with this compound.
Materials:
-
Silica nanoparticles (pre-synthesized, e.g., by the Stöber method)
-
This compound (CTES)
-
Anhydrous toluene
-
Ethanol
Equipment:
-
Round-bottom flask with a condenser
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the pre-synthesized silica nanoparticles in anhydrous toluene in a round-bottom flask. Use an ultrasonic bath to ensure a homogeneous dispersion.
-
-
Silanization Reaction:
-
Heat the dispersion to a reflux temperature under an inert atmosphere (e.g., nitrogen).
-
Add a controlled amount of this compound to the refluxing dispersion. The amount will depend on the desired surface coverage.
-
Continue the reaction under reflux for several hours (e.g., 4-24 hours).
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles several times with anhydrous toluene and then with ethanol to remove unreacted silane and byproducts.
-
Dry the triethylsilyl-functionalized silica nanoparticles under vacuum.
-
Quantitative Data: Characterization of Functionalized Nanoparticles (Generalized)
The successful functionalization of nanoparticles can be confirmed through various characterization techniques.
| Characterization Technique | Expected Observation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to the C-H stretching and bending vibrations of the ethyl groups. |
| Thermogravimetric Analysis (TGA) | Increased weight loss compared to unmodified nanoparticles, corresponding to the grafted organic layer. |
| Dynamic Light Scattering (DLS) | Change in the hydrodynamic diameter and surface charge (zeta potential). |
| Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle morphology and size distribution. |
Application Note 3: Formation of Self-Assembled Monolayers (SAMs)
Principle of Operation:
This compound can be used to form self-assembled monolayers (SAMs) on hydroxylated substrates. The process involves the spontaneous organization of the silane molecules on the surface, driven by the reaction between the chlorosilyl head group and the surface hydroxyl groups, as well as van der Waals interactions between the triethylsilyl tail groups.
Experimental Protocol: Formation of SAMs on Hydroxylated Surfaces (Generalized)
This protocol outlines a general procedure for forming a this compound SAM on a hydroxyl-terminated surface like silicon wafers or mica.
Procedure:
-
Substrate Preparation:
-
Prepare a clean, hydroxylated substrate as described in the surface modification protocol.
-
-
Vapor Phase Deposition:
-
Place the cleaned substrate in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small vial containing a few drops of this compound in the chamber, ensuring it does not come into direct contact with the substrate.
-
Evacuate the chamber to a low pressure.
-
Allow the silane vapor to deposit on the substrate for a controlled period (e.g., 1-12 hours). The deposition time will influence the quality and coverage of the SAM.
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas.
-
Rinse the substrate with an anhydrous solvent (e.g., toluene) to remove any physisorbed molecules.
-
Cure the SAM-coated substrate in an oven at 110-120 °C for 30-60 minutes.
-
Application Note 4: this compound in Polymer Synthesis
Principle of Operation:
In polymer chemistry, this compound can be employed as a chain-terminating or end-capping agent. In living polymerization reactions, the growing polymer chains often have reactive end groups. The addition of this compound can quench these reactive ends by forming a stable triethylsilyl group, thus controlling the molecular weight and providing a defined end-functionality to the polymer.
Experimental Protocol: Use as a Chain-Terminating Agent (Generalized)
This is a generalized procedure for using this compound as an end-capping agent in an anionic polymerization.
Procedure:
-
Polymerization:
-
Conduct the living polymerization of a monomer (e.g., styrene) using an appropriate initiator (e.g., n-butyllithium) under inert conditions.
-
-
Termination:
-
At the desired molecular weight, introduce a stoichiometric amount of this compound to the reaction mixture to terminate the living polymer chains.
-
-
Purification:
-
Precipitate the polymer in a non-solvent (e.g., methanol) to remove unreacted reagents and the initiator byproducts.
-
Collect and dry the triethylsilyl-terminated polymer.
-
Reaction Mechanisms and Workflows
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Study on Functional Hydrophobic Stainless Steel 316L Using Single-Step Anodization and a Self-Assembled Monolayer Coating to Improve Corrosion Resistance [mdpi.com]
- 4. The surface modification of stainless steel and the correlation between the surface properties and protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Silylation Reactions with Chlorotriethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing silylation reactions with chlorotriethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the silylation of an alcohol with this compound?
A1: The silylation of an alcohol with this compound is a nucleophilic substitution reaction. The reaction is typically facilitated by a base. The base deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of this compound, displacing the chloride ion and forming a stable triethylsilyl (TES) ether. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: How does the reactivity of the alcohol affect the silylation reaction?
A2: The steric hindrance around the hydroxyl group is a major factor influencing the rate of silylation. Generally, the ease of silylation follows the order: primary > secondary > tertiary alcohols.[1] Primary alcohols react the fastest due to the lower steric hindrance around the hydroxyl group. Secondary alcohols react more slowly, and tertiary alcohols are the most difficult to silylate and may require more forcing conditions or more reactive silylating agents.
Q3: What are the most common solvents and bases used for silylation with this compound?
A3: Aprotic solvents are essential to prevent reaction with the silylating agent. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF). Amine bases such as triethylamine (TEA) and pyridine are frequently used to catalyze the reaction and neutralize the HCl byproduct. For more challenging silylations, stronger bases or catalysts like imidazole or 4-(dimethylamino)pyridine (DMAP) may be employed.
Q4: How can I monitor the progress of my silylation reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The silylated product (triethylsilyl ether) will be less polar than the starting alcohol and will therefore have a higher Rf value. Disappearance of the starting alcohol spot indicates that the reaction is complete. Gas chromatography (GC) can also be used to monitor the reaction progress.
Q5: What is the standard work-up procedure for a silylation reaction with this compound?
A5: A typical work-up involves quenching the reaction to remove any remaining this compound and neutralizing the reaction mixture. This is often done by adding a saturated aqueous solution of ammonium chloride or sodium bicarbonate. The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified, typically by flash column chromatography.
Troubleshooting Guide
Problem 1: My silylation reaction is very slow or incomplete.
This is one of the most common issues encountered during silylation. Several factors can contribute to a sluggish or incomplete reaction.
-
Possible Cause 1: Presence of moisture.
-
Solution: this compound is highly sensitive to moisture, which can hydrolyze the reagent. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and that anhydrous solvents are used. It is also crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Insufficiently reactive base.
-
Solution: For sterically hindered alcohols, a stronger base or a nucleophilic catalyst may be required to facilitate the reaction. Consider using imidazole or adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in addition to triethylamine.
-
-
Possible Cause 3: Inappropriate solvent.
-
Solution: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF can accelerate the reaction compared to less polar solvents like dichloromethane (DCM). However, DMF can be more difficult to remove during work-up. Experiment with different anhydrous aprotic solvents to find the optimal conditions for your substrate.
-
-
Possible Cause 4: Low reaction temperature.
-
Solution: While many silylations proceed at room temperature, less reactive or sterically hindered substrates may require heating. Gently warming the reaction mixture can often drive it to completion.
-
Problem 2: I am observing the formation of side products.
The formation of side products can complicate purification and reduce the yield of the desired silylated compound.
-
Possible Cause 1: Over-silylation of poly-hydroxylated compounds.
-
Solution: If your substrate has multiple hydroxyl groups, over-silylation can occur. To achieve selective silylation of the most reactive hydroxyl group (typically the least sterically hindered), use a stoichiometric amount of this compound (1.0-1.1 equivalents) and monitor the reaction closely. Running the reaction at a lower temperature can also improve selectivity.
-
-
Possible Cause 2: Formation of siloxanes.
-
Solution: In the presence of water, this compound can hydrolyze to form triethylsilanol, which can then condense to form hexaethyldisiloxane. To prevent this, ensure strictly anhydrous conditions are maintained throughout the experiment.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can affect the outcome of silylation with this compound. Please note that optimal conditions will vary depending on the specific substrate.
Table 1: Effect of Base on the Silylation of Benzyl Alcohol
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Dichloromethane | 25 | 6 | ~90 |
| Imidazole | Dichloromethane | 25 | 2 | >95 |
| Pyridine | Dichloromethane | 25 | 8 | ~85 |
Table 2: Silylation of Different Alcohol Types with this compound/Triethylamine in Dichloromethane
| Alcohol Substrate | Alcohol Type | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1-Octanol | Primary | 25 | 2-4 | >95 |
| Cyclohexanol | Secondary | 25 | 8-12 | ~80-90 |
| Benzyl Alcohol | Primary, Benzylic | 25 | 4-6 | >90 |
Table 3: Influence of Solvent on the Silylation of a Primary Alcohol (e.g., 1-Octanol)
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dichloromethane (DCM) | Triethylamine | 25 | 3 | >95 |
| Tetrahydrofuran (THF) | Triethylamine | 25 | 3 | >95 |
| Acetonitrile | Triethylamine | 25 | 2 | >95 |
| Dimethylformamide (DMF) | Triethylamine | 25 | 1 | >98 |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a typical silylation reaction.
Caption: Troubleshooting workflow for incomplete silylation reactions.
References
troubleshooting incomplete reactions with Chlorotriethylsilane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing incomplete reactions with Chlorotriethylsilane (TESCl). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the silylation of alcohols.
Troubleshooting Incomplete Silylation Reactions
Incomplete conversion of the starting alcohol to its corresponding triethylsilyl (TES) ether is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes of low yield and incomplete reactions.
Guide 1: Diagnosing and Resolving Low to No Product Formation
Issue: The reaction shows little to no formation of the desired triethylsilyl ether product, with a significant amount of unreacted starting alcohol remaining.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| 1. Inactive Silylating Agent | Verify Reagent Quality: this compound is highly sensitive to moisture. Use a fresh bottle or a properly stored aliquot. Handle TESCl under an inert atmosphere (e.g., nitrogen or argon).[1] |
| 2. Insufficiently Anhydrous Conditions | Ensure Rigorous Moisture Exclusion: Trace amounts of water in the solvent, on the glassware, or in the starting material will consume the silylating agent to form unreactive siloxanes. Flame-dry all glassware before use and use anhydrous solvents.[1] |
| 3. Sterically Hindered Alcohol | Modify Reaction Conditions: For bulky secondary or tertiary alcohols, standard conditions may be insufficient. Increase the reaction temperature and/or reaction time. Consider switching to a more reactive silylating agent, such as triethylsilyl trifluoromethanesulfonate (TESOTf), with a non-nucleophilic base like 2,6-lutidine.[1] |
| 4. Inappropriate Base | Select an Appropriate Base: For standard silylations with TESCl, ensure an adequate excess of a suitable base like imidazole or triethylamine is used. Imidazole is often preferred as it also acts as a catalyst.[2] For sterically hindered substrates, a stronger, non-nucleophilic base may be required.[1] |
Troubleshooting Workflow for Low Product Formation
Caption: Troubleshooting workflow for low or no product formation.
Frequently Asked Questions (FAQs)
Q1: My reaction is slow and incomplete. What is the first thing I should check?
A1: The most common culprit for incomplete silylation reactions is the presence of moisture. This compound reacts readily with water to form triethylsilanol, which can then dimerize to form hexethyldisiloxane, consuming your reagent. Ensure that all glassware is rigorously dried (flame-dried under vacuum or oven-dried is recommended), and that all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere of nitrogen or argon is also crucial.
Q2: What is the role of the base in the silylation reaction, and which one should I choose?
A2: The base plays a dual role in the reaction. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct. Secondly, some bases, like imidazole, can act as a nucleophilic catalyst, activating the silylating agent. For most primary and secondary alcohols, imidazole is an excellent choice. Triethylamine (Et₃N) is also commonly used. For sterically hindered alcohols that require a more reactive silylating agent like TESOTf, a non-nucleophilic, sterically hindered base such as 2,6-lutidine is preferred to prevent side reactions.
Q3: I see a white precipitate forming during my reaction. Is this normal?
A3: Yes, the formation of a white precipitate is a good indication that the reaction is proceeding. When using a base like imidazole or triethylamine, the HCl byproduct reacts with the base to form the corresponding hydrochloride salt (e.g., imidazolium hydrochloride or triethylammonium hydrochloride), which is often insoluble in common aprotic solvents like dichloromethane (DCM) or diethyl ether and precipitates out of the solution.
Q4: How does the choice of solvent affect the reaction?
A4: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is an excellent solvent for silylation reactions and often leads to faster reaction rates, as it can also act as a weak nucleophilic catalyst. However, its high boiling point can make it difficult to remove during workup. Dichloromethane (DCM) and tetrahydrofuran (THF) are also commonly used and are more easily removed. Protic solvents like alcohols should be avoided as they will react with the this compound.
Q5: I have unreacted starting material and some side products. What are the likely side products and how can I minimize them?
A5: A common side product is hexethyldisiloxane, formed from the hydrolysis of this compound in the presence of moisture. To minimize this, ensure strictly anhydrous conditions. If you are using an excess of the silylating agent, it can also remain after the reaction is complete. To address unreacted starting material, you can try increasing the reaction time or temperature, or adding a slight excess of both the silylating agent and the base. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.
Q6: How should I purify my triethylsilyl ether product?
A6: Triethylsilyl ethers can be sensitive to acidic conditions, so care must be taken during purification. For the workup, quenching the reaction with a mild aqueous solution, such as saturated sodium bicarbonate, is recommended. During purification by flash column chromatography on silica gel, it is advisable to neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%) to prevent hydrolysis of the product on the column.
Data Presentation: Effect of Reaction Conditions on Silylation Yield
The following table provides a summary of typical yields for the silylation of a primary alcohol, benzyl alcohol, using different triethylsilylating agents. This data illustrates the high efficiency of this compound under standard conditions.
| Reagent | Typical Conditions | Reactivity | Byproducts | Key Advantages | Typical Yield (Benzyl Alcohol) |
| This compound (TESCl) | Imidazole, DMF, 0 °C to RT | Moderate | Imidazolium hydrochloride | Cost-effective, widely available | ~95% |
| Triethylsilyl Triflate (TESOTf) | 2,6-Lutidine, CH₂Cl₂, -78 °C to RT | Very High | 2,6-Lutidinium triflate | Silylates hindered alcohols, fast reactions | >98% |
| Triethylsilane (TESH) | Catalytic (e.g., B(C₆F₅)₃) | Moderate to High | H₂ | Neutral byproduct, mild conditions | ~85-95% |
Note: While specific quantitative data for the effect of different solvents and temperatures on the yield of TESCl reactions is sparse in the literature, the general trend is that more polar aprotic solvents like DMF lead to faster reactions. Increased temperature can also improve yields for sterically hindered substrates, but may lead to side reactions if not carefully controlled.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol describes a standard method for the protection of a primary alcohol using this compound and imidazole.
Materials:
-
Primary alcohol
-
This compound (TESCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether (or other suitable extraction solvent)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution via syringe. A white precipitate of imidazolium hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) or by distillation.
Protocol 2: Silylation of a Sterically Hindered Secondary Alcohol
This protocol is adapted for more challenging substrates that may not react completely under the conditions of Protocol 1.
Materials:
-
Secondary alcohol
-
Triethylsilyl trifluoromethanesulfonate (TESOTf)
-
2,6-Lutidine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Extraction solvent (e.g., DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TESOTf (1.2 eq) to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Imidazole-Catalyzed Silylation Pathway
Caption: Imidazole-catalyzed silylation of an alcohol.
References
identifying and minimizing side products in Chlorotriethylsilane reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products in reactions involving chlorotriethylsilane (CTES).
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this compound reactions, and how is it formed?
A1: The most prevalent side product is hexaethyldisiloxane. It is formed through the hydrolysis of this compound in the presence of water or other protic solvents.[1][2] this compound is highly sensitive to moisture, and even trace amounts of water can lead to the formation of triethylsilanol, which then reacts with another molecule of this compound to produce hexaethyldisiloxane and hydrochloric acid.[1][2]
Q2: I observe a white precipitate in my reaction. What is it likely to be?
A2: A white precipitate is often a sign of siloxane polymer formation, which can occur with excessive moisture. The hydrochloric acid generated during hydrolysis can also react with certain components of the reaction mixture to form insoluble salts.
Q3: Besides hydrolysis, are there other common side reactions I should be aware of?
A3: Yes, other side reactions can occur depending on the specific substrates and conditions:
-
Incomplete Silylation: Not all target functional groups (e.g., hydroxyl, amine) may react, leading to a mixture of starting material and partially silylated products. This is common with sterically hindered substrates.[3]
-
Reaction with Carbonyls: While CTES is primarily used for protecting hydroxyl and amine groups, it can react with enolizable carbonyl compounds to form silyl enol ethers.
-
Reaction with Amines: Besides the desired silylation of the N-H bond, excess CTES can lead to the formation of ammonium salts, especially with tertiary amines used as bases.
Q4: How can I detect and quantify side products in my reaction mixture?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds like this compound, the desired silylated product, and hexaethyldisiloxane. Nuclear magnetic resonance (NMR) spectroscopy is also highly effective for characterizing the reaction mixture, including identifying incomplete silylation by the presence of starting material signals.
Troubleshooting Guides
Issue 1: High Levels of Hexaethyldisiloxane Formation
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure Rigorously Anhydrous Conditions: • Glassware: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use. • Solvents: Use freshly distilled anhydrous solvents. Solvents from sealed commercial bottles are also a good option. • Reagents: Use freshly opened, high-purity reagents. Ensure bases like triethylamine or imidazole are anhydrous. • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Improper Reagent Handling | Handle Reagents with Care: • Use syringes and septa for transferring liquids to minimize exposure to air. • Store this compound and other moisture-sensitive reagents under an inert atmosphere. |
Issue 2: Incomplete Silylation Reaction
| Potential Cause | Recommended Solution |
| Steric Hindrance | Optimize Reaction Conditions: • Increase Reaction Temperature: For sterically hindered alcohols, increasing the temperature to 40-80°C can improve the reaction rate. • Prolong Reaction Time: Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed. • Use a More Reactive Silylating Agent: For very hindered substrates, consider using a more reactive agent like triethylsilyl triflate (TESOTf) in the presence of a non-nucleophilic base like 2,6-lutidine. |
| Insufficient Reagent | Adjust Stoichiometry: • Use a slight excess (1.1-1.5 equivalents) of this compound to ensure complete conversion. For highly hindered substrates, a larger excess may be necessary. |
| Inadequate Catalyst/Base | Select an Appropriate Catalyst/Base: • For hindered alcohols, a more potent nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial. |
Data Presentation
While specific quantitative data for the effect of reaction parameters on side product formation in every possible this compound reaction is extensive and substrate-dependent, the following table provides a generalized overview based on established principles of silylation chemistry.
Table 1: Generalized Impact of Reaction Parameters on Side Product Formation
| Parameter | Condition | Expected Impact on Hexaethyldisiloxane Formation | Expected Impact on Incomplete Silylation |
| Water Content | High (> 0.1 mol%) | Significant increase | Potential increase due to CTES consumption |
| Low (< 0.01 mol%) | Minimized | Negligible impact | |
| Temperature | Low (0-25 °C) | Generally lower rate of hydrolysis | May lead to incomplete reaction for hindered substrates |
| High ( > 60 °C) | Can accelerate hydrolysis if moisture is present | Generally improves conversion for hindered substrates | |
| CTES Stoichiometry | Stoichiometric (1.0 eq) | Dependent on moisture content | Higher risk of incomplete reaction |
| Excess ( > 1.2 eq) | Increased potential if moisture is present | Generally drives the reaction to completion | |
| Base | Weak (e.g., pyridine) | Less impact on hydrolysis rate | May be insufficient for deprotonating hindered alcohols |
| Strong (e.g., Et3N, Imidazole) | Can scavenge HCl, but must be anhydrous | More effective for most silylations |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the cooled flask, add the primary alcohol (1.0 eq.) and a solution of imidazole (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Silylation: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Silylation of a Sterically Hindered Secondary Alcohol
-
Preparation: Flame-dry a round-bottom flask with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the cooled flask, add the hindered alcohol (1.0 eq.), anhydrous N,N-dimethylformamide (DMF), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Silylation: Add this compound (1.5 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry over anhydrous magnesium sulfate.
-
Purification: After solvent removal, purify the product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for common side products in CTES reactions.
Caption: General experimental workflow for a typical silylation reaction.
References
Technical Support Center: Managing the Exothermic Nature of Chlorotriethylsilane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with chlorotriethylsilane (TESCl). It provides essential information for managing the exothermic nature of reactions involving this reagent, with a focus on safety, troubleshooting, and best practices.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound (TESCl) exothermic?
A1: Reactions with this compound, particularly the silylation of alcohols and the hydrolysis with water, are highly exothermic. The primary reason is the formation of a strong silicon-oxygen (Si-O) bond, which releases a significant amount of energy. The reaction with water is particularly vigorous and produces corrosive hydrogen chloride (HCl) gas.[1][2] This rapid release of heat can lead to a dangerous increase in temperature and pressure if not properly controlled.
Q2: What are the main hazards associated with the exothermic nature of TESCl reactions?
A2: The primary hazards include:
-
Thermal Runaway: An uncontrolled increase in the reaction rate due to the heat generated, which can lead to a rapid rise in temperature and pressure, potentially causing the reactor to rupture.[3][4]
-
Boiling of Solvents: The heat of reaction can cause low-boiling point solvents to boil, leading to a rapid pressure increase.
-
Formation of Corrosive Byproducts: Reaction with any moisture will produce hydrogen chloride (HCl) gas, which is corrosive and toxic.[5]
-
Fire Hazard: this compound itself is a flammable liquid. A loss of containment due to a runaway reaction can lead to a fire.
Q3: What are the initial signs of a thermal runaway in my TESCl reaction?
A3: Be vigilant for the following indicators:
-
A sudden, rapid increase in the internal temperature of the reactor that is not responsive to the cooling system.
-
A noticeable increase in the pressure of the reaction vessel.
-
Vigorous and uncontrolled boiling of the solvent.
-
Sudden changes in the color or viscosity of the reaction mixture.
-
Excessive fuming at the condenser outlet, indicating the release of HCl and solvent vapors.
Q4: What immediate actions should I take if I suspect a thermal runaway?
A4: If you suspect a thermal runaway, prioritize safety:
-
Stop Reagent Addition: Immediately cease the addition of this compound or any other reagents.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If possible, use a secondary cooling bath (e.g., dry ice/acetone).
-
Alert Others and Evacuate: Inform your colleagues of the situation and be prepared to evacuate the immediate area.
-
Do Not Seal the System: Ensure the reaction vessel is not a closed system to prevent catastrophic pressure buildup. The system should be vented to a scrubber.
-
If Safe to Do So, Quench the Reaction: If the situation is still manageable, a pre-prepared, cold quenching solution can be added slowly. However, this should only be done if you can maintain control of the temperature.
Q5: How does the choice of solvent affect the management of the exotherm?
A5: The solvent plays a crucial role in heat management. Key considerations include:
-
Boiling Point: A solvent with a higher boiling point can absorb more heat before boiling, providing a larger safety margin.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature increase.
-
Viscosity: A less viscous solvent will improve mixing and heat transfer to the cooling surfaces of the reactor.
-
Reactivity: The solvent must be aprotic and anhydrous to avoid reacting with the this compound. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and toluene.
Q6: I've observed the formation of a white precipitate during my reaction. What is it and is it dangerous?
A6: A white precipitate is likely due to the formation of siloxanes. This occurs when this compound reacts with trace amounts of water in your reagents or on your glassware. The hydrolysis of TESCl produces silanols, which then condense to form stable siloxane polymers. While not explosive, this side reaction is also exothermic and indicates that your reaction conditions are not sufficiently anhydrous, which can lead to poor yields and inconsistent results.
Troubleshooting Guide
| Issue | Probable Cause(s) | Solution(s) |
| Rapid, uncontrolled temperature increase | 1. Addition of TESCl is too fast.2. Inadequate cooling.3. Insufficient mixing leading to localized "hot spots".4. Incorrect reagent concentration (too high). | 1. Immediately stop the addition of TESCl. Reduce the addition rate for future experiments.2. Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. Use a larger cooling bath if necessary.3. Increase the stirring rate to improve heat transfer.4. Re-verify all reagent calculations and concentrations. |
| Low yield of the desired silyl ether | 1. Presence of moisture in reagents, solvents, or on glassware.2. Incomplete reaction.3. Reaction temperature was too low, slowing the reaction rate. | 1. Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use. Ensure all reagents are anhydrous.2. Monitor the reaction by TLC or GC to ensure it has gone to completion before workup.3. While maintaining control of the exotherm, a slightly higher reaction temperature may be necessary. |
| Formation of a significant amount of white precipitate (siloxanes) | 1. Contamination of the reaction with water. | 1. Rigorously dry all solvents and reagents. Use of molecular sieves in the solvent can be beneficial. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Product decomposes during workup | 1. The triethylsilyl ether is sensitive to acidic or basic conditions during the aqueous workup. | 1. Use a neutral quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). Minimize the time the product is in contact with the aqueous phase. |
Quantitative Data Summary
Estimated Enthalpy of Reaction for the Silylation of Ethanol
The balanced chemical equation for the silylation of ethanol with this compound is:
(CH₃CH₂)₃SiCl + CH₃CH₂OH → (CH₃CH₂)₃SiOCH₂CH₃ + HCl
The enthalpy of reaction can be estimated using Hess's Law:
ΔHrxn° = ΣΔHf°(products) - ΣΔHf°(reactants)
| Compound | Formula | State | ΔHf° (kJ/mol) |
| This compound | (CH₃CH₂)₃SiCl | (g) | -389.5 ± 4.2 |
| Ethanol | CH₃CH₂OH | (g) | -234 ± 2 |
| Triethylmethoxysilane (as an estimate for triethylethoxysilane) | (CH₃CH₂)₃SiOCH₃ | (g) | -535.1 ± 5.4 |
| Hydrogen Chloride | HCl | (g) | -92.31 ± 0.08 |
Calculation:
ΔHrxn° ≈ [(-535.1) + (-92.31)] - [(-389.5) + (-234)] ΔHrxn° ≈ -627.41 - (-623.5) ΔHrxn° ≈ -3.91 kJ/mol
This estimation suggests that the reaction is exothermic. It is important to note that this is a gas-phase calculation and the actual exotherm in solution will be influenced by solvation effects. All hydrolysis reactions of chlorosilanes are known to be exothermic.
Experimental Protocols
Protocol 1: Controlled Silylation of a Primary Alcohol with this compound
This protocol describes the safe silylation of a primary alcohol on a laboratory scale, with an emphasis on controlling the exotherm.
Materials:
-
Primary alcohol
-
This compound (TESCl)
-
Anhydrous triethylamine (TEA) or imidazole
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Low-temperature thermometer
-
Inert gas supply (nitrogen or argon)
-
Cooling bath (e.g., ice-water or dry ice/acetone)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the primary alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Addition of TESCl: In a separate, dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Transfer this solution to the addition funnel.
-
Add the TESCl solution dropwise to the stirred alcohol solution over a period of 30-60 minutes. Monitor the internal temperature closely to ensure it does not rise significantly. Adjust the addition rate to maintain a stable temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Proceed with the standard aqueous workup and purification.
Protocol 2: Safe Quenching of Unreacted this compound
This protocol is for the safe neutralization of excess or unreacted this compound.
Materials:
-
Unreacted this compound solution
-
Isopropanol
-
Toluene or other high-boiling inert solvent
-
Large beaker or flask
-
Stir plate and stir bar
-
Cooling bath
Procedure:
-
Dilution: Dilute the unreacted this compound solution with an equal volume of a high-boiling, inert solvent like toluene. This helps to dissipate the heat generated during quenching.
-
Cooling: Place the diluted solution in a flask equipped with a stir bar and cool it to 0 °C in an ice-water bath.
-
Slow Addition of Isopropanol: Slowly add isopropanol dropwise to the stirred, cooled solution. Isopropanol is less reactive with TESCl than water, allowing for a more controlled quench.
-
Monitor for Reaction: Observe for gas evolution (HCl) and any temperature increase. Adjust the addition rate to keep the reaction under control.
-
Completion of Quench: Continue adding isopropanol until the gas evolution ceases.
-
Final Quench with Water (Optional and with extreme caution): Once the reaction with isopropanol is complete, a small amount of water can be very slowly added to ensure all reactive species are neutralized.
-
Neutralization: The resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate solution) before disposal.
Mandatory Visualization
Caption: Troubleshooting workflow for a thermal excursion.
Caption: Safe experimental workflow for controlled silylation.
References
- 1. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 2. researchgate.net [researchgate.net]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 5. benchchem.com [benchchem.com]
preventing hydrolysis of Chlorotriethylsilane during experiments
Topic: Preventing Hydrolysis of Chlorotriethylsilane During Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the unintended hydrolysis of this compound (TESCl) in experimental settings. Adherence to these guidelines is critical for ensuring reaction success, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound (C₆H₁₅ClSi) is a silylating agent and Lewis acid catalyst used in organic synthesis. Its primary function is to protect sensitive functional groups like alcohols, amines, or carboxylic acids by introducing a triethylsilyl group, which prevents unwanted side reactions.[1] The silicon-chloride (Si-Cl) bond is highly susceptible to nucleophilic attack by water and other protic solvents.[2][3] This reactivity with moisture is a key challenge that must be managed during its handling and use.
Q2: What is hydrolysis and what are its consequences?
A2: Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water. In the case of this compound, the Si-Cl bond breaks to form triethylsilanol (Et₃SiOH) and hydrochloric acid (HCl). The newly formed silanols are often unstable and can readily condense with each other to form hexaethyldisiloxane (Et₃Si-O-SiEt₃) and more water. The consequences of unintended hydrolysis are significant:
-
Reduced Yield: The active reagent is consumed by the side reaction with water, lowering the yield of the desired product.
-
Byproduct Formation: The formation of siloxanes and other oligomers contaminates the reaction mixture, complicating purification.
-
Inconsistent Results: Varying levels of moisture contamination lead to poor reproducibility between experiments.
-
Safety Hazards: The reaction is exothermic and produces corrosive HCl gas. Pressure can build up in sealed containers if moisture is present.
Q3: What are the visible signs of this compound hydrolysis?
A3: Several signs indicate that your this compound has been compromised by moisture:
-
Fuming in Air: When a container of this compound is opened, it may fume. This is the HCl byproduct reacting with atmospheric moisture.
-
Formation of a Precipitate: The appearance of an insoluble white solid, which is typically a polymeric siloxane or silicon dioxide, is a clear indicator of hydrolysis.
-
Cloudiness in Solution: If the reagent or the reaction mixture appears cloudy or turbid, it may be due to the formation of insoluble siloxane byproducts.
-
Pressure Buildup: A noticeable pressure release upon opening a storage container suggests that HCl gas has been generated from a slow reaction with residual moisture.
Q4: How should I properly store this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. The storage area should be designated for flammable and corrosive materials. It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture. Always ensure the container cap is replaced securely after use.
Q5: What solvents and drying agents are recommended for use with this compound?
A5: Solvents must be aprotic and anhydrous. Commonly used solvents include dichloromethane, tetrahydrofuran (THF), toluene, and hexane. Protic solvents like water, alcohols, and amines must be avoided as they will react directly with the this compound. All solvents must be rigorously dried before use. The choice of drying agent depends on the solvent.
-
For Hydrocarbon and Ethereal Solvents (Toluene, Hexane, THF): Sodium metal with benzophenone as an indicator is effective but requires careful handling. Activated molecular sieves (3Å or 4Å) are a safer and very effective alternative for achieving low water content.
-
For Chlorinated Solvents (Dichloromethane): Calcium hydride (CaH₂) is the method of choice for drying. Phosphorus pentoxide (P₄O₁₀) can also be used but is a very aggressive drying agent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| White precipitate or fuming upon adding reagent to the reaction. | Significant moisture contamination from the solvent, other reagents, or glassware. | Verify Solvent Dryness: Ensure the solvent is freshly dried and transferred under an inert atmosphere. Refer to solvent drying protocols. Check Reagent Purity: Ensure all other reagents are anhydrous. Ensure Proper Glassware Preparation: Glassware must be oven- or flame-dried immediately before use to remove adsorbed water. |
| Inconsistent or low reaction yields. | Partial hydrolysis of this compound, reducing the amount of active reagent available for the desired reaction. | Strictly Adhere to Inert Atmosphere Techniques: Use a Schlenk line or glovebox for all manipulations. Ensure a positive pressure of inert gas is maintained throughout the experiment. Re-evaluate Reagent Transfer: Use dry, inert-gas-purged syringes and needles for all transfers. |
| Pressure buildup in the storage container. | Slow reaction with trace amounts of moisture that have entered the container over time, generating HCl gas. | Vent Periodically (with caution): In a fume hood, carefully and slowly open the container to release pressure. Purge with Inert Gas: Before resealing, purge the headspace of the container with dry nitrogen or argon. Improve Sealing: Use high-quality septa and seal with parafilm for long-term storage. |
| Reaction fails to initiate or proceeds very slowly. | The this compound has been significantly degraded by hydrolysis and is no longer active. | Use a Fresh Bottle/Lot: Discard the compromised reagent according to safety protocols and obtain a new, sealed bottle. Verify Purity: If possible, analyze the reagent (e.g., by GC-MS) to confirm its integrity before use. |
Quantitative Data Summary
The prevention of hydrolysis is primarily qualitative (i.e., maintaining anhydrous and inert conditions). However, the level of dryness in solvents can be quantified. The following table illustrates the importance of proper solvent drying.
| Solvent | Condition | Typical Water Content (ppm) | Impact on this compound Reactions |
| Tetrahydrofuran (THF) | Undried (Reagent Grade) | 200 - 500 | High risk of rapid hydrolysis, significant yield loss, and byproduct formation. |
| Dried over 3Å Molecular Sieves (>24h) | < 10 | Ideal for sensitive reactions; minimizes hydrolysis. | |
| Distilled from Na/Benzophenone | < 10 | Excellent dryness, but requires handling of reactive metals. | |
| Dichloromethane (DCM) | Undried (Reagent Grade) | 100 - 300 | Significant risk of hydrolysis. |
| Distilled from CaH₂ | < 15 | Recommended method for achieving anhydrous DCM suitable for most applications. |
Data compiled from principles and values reported in the literature.
Experimental Protocols
Protocol 1: General Setup for an Inert Atmosphere Reaction (Schlenk Line)
This protocol describes the essential steps for creating an oxygen- and moisture-free environment in a reaction flask.
-
Glassware Preparation: Thoroughly dry all glassware, including the reaction flask and stir bar, in an oven at >120°C for at least 4 hours.
-
Assembly: While still hot, assemble the glassware (e.g., flask with condenser and gas inlet adapter). Use a light coating of high-vacuum grease on all glass joints.
-
Connect to Schlenk Line: Securely clamp the hot apparatus to a retort stand and connect it to the Schlenk line's dual inert gas/vacuum manifold via thick-walled tubing.
-
Purge the System: Evacuate the flask under vacuum until the pressure is low. Then, refill the flask with a dry inert gas (argon or nitrogen). Repeat this vacuum/inert gas cycle at least three times to ensure the removal of atmospheric air and adsorbed moisture.
-
Maintain Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas. This can be visualized by connecting the gas outlet to an oil bubbler, which should show a slow bubble rate (approx. 1 bubble per second). The apparatus is now ready for the addition of solvents and reagents.
Protocol 2: Transfer of this compound via Syringe
This protocol ensures the reagent is not exposed to the atmosphere during transfer.
-
Prepare the Syringe: Dry a glass syringe and a long needle in an oven. Assemble the syringe while hot and allow it to cool in a desiccator or under a stream of inert gas.
-
Purge the Syringe: Flush the cool, dry syringe with inert gas at least 10 times by drawing gas from an inert-gas-filled balloon or a separate empty, purged flask and expelling it.
-
Equilibrate Reagent Bottle: Allow the this compound container to warm to room temperature before opening to prevent moisture from condensing on the cold surface.
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure. Insert a second needle as a vent if necessary.
-
Withdraw the Reagent: Insert the purged syringe needle through the septum of the reagent bottle. Ensure the needle tip is below the liquid surface and slowly withdraw the desired volume. The positive pressure in the bottle will help fill the syringe.
-
Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle's headspace.
-
Transfer to Reaction Flask: Insert the syringe needle through the septum on the prepared reaction flask and slowly dispense the this compound. To avoid splashing, the needle tip should be below the surface of any solvent already in the flask.
Visualizations
Caption: Experimental workflow for handling this compound to prevent hydrolysis.
Caption: Logical diagram of hydrolysis causes and preventative measures.
References
Technical Support Center: Solvent Selection for Efficient Chlorotriethylsilane Reactions
Welcome to the technical support center for Chlorotriethylsilane (TESCl) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on solvent selection and to troubleshoot common issues encountered during the silylation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a this compound (TESCl) reaction?
A1: The solvent plays several critical roles in a TESCl reaction. Primarily, it must dissolve the substrate, TESCl, and any base or catalyst used, creating a homogeneous environment for the reaction to proceed efficiently. The solvent's polarity and nature directly influence the reaction rate and mechanism, which is typically a bimolecular nucleophilic substitution (SN2).[1] The right solvent choice can stabilize intermediates, prevent unwanted side reactions, and facilitate product isolation.
Q2: Which types of solvents are generally recommended for TESCl reactions?
A2: For silylation reactions with chlorosilanes like TESCl, polar aprotic solvents are generally optimal.[1] These solvents, which include acetonitrile, dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM), can dissolve the reagents effectively without strongly solvating the nucleophile.[1][2][3] This leaves the nucleophile more reactive and available to attack the silicon center. Non-polar aprotic solvents such as toluene and hexane are also commonly used, particularly when the reagents are sufficiently soluble.
Q3: Why are polar protic solvents like water and ethanol generally avoided?
A3: Polar protic solvents, such as water and alcohols (e.g., ethanol, methanol), are highly discouraged for several reasons.
-
Reaction with TESCl: this compound reacts vigorously with protic solvents, especially water and alcohols. This leads to the rapid hydrolysis or alcoholysis of TESCl, forming triethylsilanol or triethylalkoxysilanes, respectively, and consuming the reagent.
-
Nucleophile Deactivation: Protic solvents form strong hydrogen bonds with the nucleophile (e.g., the alcohol to be silylated or the amine base). This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its reactivity, which significantly slows down or prevents the desired SN2 reaction.
Q4: Is a base always necessary when using TESCl, and how does this affect solvent choice?
A4: Yes, a base is almost always required. The reaction of TESCl with a hydroxyl group liberates one equivalent of hydrogen chloride (HCl). This acidic byproduct can cause degradation of acid-sensitive substrates or products. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is added to neutralize the HCl as it forms. The base itself can sometimes serve as the solvent (e.g., pyridine). The chosen solvent must be compatible with the base, meaning it should not react with it and should be able to dissolve it along with the resulting ammonium salt.
Q5: How does the choice of solvent impact the reaction work-up and product isolation?
A5: The solvent's boiling point and miscibility with other solvents are key considerations for the work-up. Volatile solvents like DCM and THF are easily removed under reduced pressure. However, if a high-boiling solvent like DMF is used, it often requires an aqueous work-up to extract the product into a non-polar, water-immiscible solvent (e.g., diethyl ether or ethyl acetate). The choice of extraction solvent must provide good solubility for the silylated product while minimizing solubility of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during silylation reactions with this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Product Yield | 1. Moisture Contamination: TESCl is highly sensitive to moisture, leading to hydrolysis into unreactive triethylsilanol. 2. Inappropriate Solvent Choice: Use of a polar protic solvent (e.g., ethanol, water) deactivates the nucleophile. 3. Poor Reagent Quality: The TESCl or base may have degraded. 4. Steric Hindrance: The substrate may be too sterically hindered for the reaction to proceed under standard conditions. | 1. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Select an Appropriate Solvent: Switch to a polar aprotic solvent like DMF, acetonitrile, or THF. 3. Verify Reagent Purity: Use freshly opened or distilled TESCl and base. 4. Modify Reaction Conditions: For hindered substrates, consider increasing the temperature, using a more potent silylating agent, or using a more activating solvent like DMF or pyridine. |
| Formation of a White Precipitate (Salt) | The reaction of the amine base (e.g., triethylamine) with the HCl byproduct forms an ammonium salt (e.g., triethylammonium chloride). This salt may have limited solubility in certain solvents. | This is a normal part of the reaction. If the precipitate causes stirring issues, consider switching to a more polar solvent (like acetonitrile or DMF) that can better solvate the salt, or add more solvent to dilute the reaction mixture. |
| Multiple Products or Side Reactions | 1. Incomplete Reaction: The starting material is still present. 2. Product Decomposition: The silylated product may be unstable to the reaction conditions or work-up. 3. Reaction with Solvent: The solvent itself may be reacting (e.g., if it has active protons). | 1. Monitor Reaction Progress: Use TLC or GC to track the consumption of the starting material. Consider increasing reaction time or temperature. 2. Use a Milder Work-up: If the product is sensitive to acid, avoid acidic aqueous washes. A non-aqueous work-up or a gentle wash with saturated ammonium chloride might be necessary. 3. Confirm Solvent Inertness: Ensure the chosen solvent is aprotic and does not have functional groups that can react with TESCl. |
| Reaction Stalls or is Very Slow | 1. Low Temperature: The reaction may require thermal energy to overcome the activation barrier. 2. Poor Solubility: One of the reagents may not be fully dissolved in the chosen solvent. 3. Insufficiently Basic Catalyst: The base used may not be strong enough to facilitate the reaction effectively. | 1. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. 2. Change Solvent: Switch to a solvent with better solubilizing properties for all components, such as DMF or acetonitrile. 3. Add a Catalyst: In some cases, a catalytic amount of a nucleophilic agent like 4-dimethylaminopyridine (DMAP) or imidazole can significantly increase the reaction rate, especially in non-polar solvents like DCM. |
Data Presentation
Table 1: Properties of Common Solvents for TESCl Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Good general-purpose solvent, volatile, easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Good for dissolving many organic compounds, can form peroxides. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Highly polar, good for dissolving salts, can promote SN2 reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 38 | 153 | Excellent dissolving power, useful for slow or difficult reactions, high boiling point makes it hard to remove. |
| Toluene | Non-Polar Aprotic | 2.4 | 111 | Good for reactions at higher temperatures, but may not dissolve polar reagents or salts well. |
| Pyridine | Polar Aprotic / Basic | 12.4 | 115 | Can act as both solvent and base, useful for activating silylation. |
| Ethanol | Polar Protic | 24.3 | 78 | Not Recommended: Reacts with TESCl and deactivates nucleophiles. |
| Water | Polar Protic | 78.5 | 100 | Not Recommended: Causes rapid hydrolysis of TESCl. |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol using TESCl
This protocol describes a typical procedure for protecting a primary alcohol. Caution: this compound is corrosive and reacts with moisture, releasing HCl gas. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (TESCl) (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Add the primary alcohol (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM (to a concentration of ~0.1-0.5 M). Add triethylamine (1.5 eq) to the solution via syringe.
-
TESCl Addition: Cool the mixture to 0 °C using an ice bath. Slowly add this compound (1.2 eq) dropwise via syringe over 5-10 minutes. A white precipitate of triethylammonium chloride will likely form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a silylation reaction using TESCl.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in TESCl reactions.
References
Technical Support Center: Chlorotriethylsilane (TESCl) Silylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering steric hindrance during the silylation of alcohols with chlorotriethylsilane (TESCl).
Frequently Asked Questions (FAQs)
Q1: Why is my TESCl silylation reaction failing or giving low yields with a sterically hindered alcohol?
A1: Steric hindrance is a primary obstacle in the silylation of bulky secondary or tertiary alcohols. The ethyl groups on the silicon atom of TESCl, combined with bulky substituents around the hydroxyl group of the substrate, can physically block the nucleophilic attack of the alcohol on the silicon center. This increases the activation energy of the reaction, leading to slow or incomplete conversion.[1] For the reaction to proceed, either the reactivity of the silylating agent needs to be enhanced, or a catalyst must be used to facilitate the reaction.
Q2: What are the most effective catalysts for overcoming steric hindrance in TESCl silylation?
A2: For sterically demanding substrates, potent nucleophilic catalysts are often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst that can significantly accelerate silylation reactions.[2] Other bases like triethylamine (TEA) and imidazole are also used, often in conjunction with silyl chlorides.[2][3] For particularly challenging cases, iodine has emerged as a powerful and nearly neutral catalyst for silylation with silylating agents like hexamethyldisilazane (HMDS), a strategy that can also be considered with TESCl under certain conditions.[2]
Q3: When should I consider using a more reactive silylating agent instead of TESCl?
A3: If catalytic methods with TESCl are ineffective, switching to a more reactive silylating agent is a viable strategy. The reactivity of silylating agents generally follows the trend: Silyl Iodides > Silyl Triflates > Silyl Chlorides. Triethylsilyl triflate (TESOTf) is significantly more electrophilic than TESCl and is often successful for highly hindered alcohols, though it is also less stable and requires more stringent anhydrous conditions.
Q4: What are the optimal reaction conditions (solvent, temperature) for silylating a hindered alcohol with TESCl?
A4: Non-polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices for silylation reactions. For particularly challenging substrates, elevating the temperature may be necessary to overcome the activation energy barrier. However, this can also lead to side reactions, such as elimination in tertiary alcohols. Reaction progress should be carefully monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.
Q5: How can I avoid the formation of byproducts, such as alkenes, during the silylation of tertiary alcohols?
A5: Elimination is a common side reaction with tertiary alcohols. To minimize this, it is crucial to use non-nucleophilic, sterically hindered bases, especially when working with highly reactive silylating agents. 2,6-Lutidine is a good choice in these cases. Using milder reaction conditions, such as lower temperatures, and carefully selecting the catalyst can also help to suppress elimination pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | High Steric Hindrance: The alcohol is too sterically hindered for the current reaction conditions. | 1. Increase Catalyst Loading: If using a catalyst like DMAP, increase the amount to 0.1-0.2 equivalents. 2. Switch to a More Powerful Catalyst: Consider using a more potent catalyst system. 3. Increase Reaction Temperature: Gradually increase the temperature while monitoring for side products. 4. Use a More Reactive Silylating Agent: Switch from TESCl to TESOTf in the presence of a non-nucleophilic base like 2,6-lutidine. |
| Insufficient Reagent: The amount of TESCl or base is not enough to drive the reaction to completion. | Use a molar excess of TESCl (e.g., 1.5-2.0 equivalents) and the base. | |
| Moisture Contamination: Water in the reaction will consume the silylating agent. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Reaction | Reaction Time Too Short: The reaction has not reached equilibrium. | Monitor the reaction progress using TLC or GC and extend the reaction time until no further product formation is observed. For highly hindered alcohols, reactions may require several hours to reach completion. |
| Formation of Side Products (e.g., Alkenes) | Reaction Temperature Too High: May lead to decomposition or elimination. | Optimize the reaction temperature by attempting the reaction at a lower temperature for a longer duration. |
| Inappropriate Base: The base used may be too nucleophilic or not hindered enough, promoting side reactions. | Use a non-nucleophilic, sterically hindered base like 2,6-lutidine, especially with highly reactive silylating agents. | |
| Difficulty in Product Purification | Removal of Amine Salts: Byproducts from amine bases can complicate purification. | Perform an aqueous work-up with saturated aqueous sodium bicarbonate to remove acidic byproducts and the salts of protonated amines. |
Quantitative Data Summary
The following table summarizes various methods for the silylation of sterically hindered alcohols. While specific yields can be highly substrate-dependent, this provides a general comparison of the effectiveness of different approaches.
| Silylating Agent | Catalyst/Base | Solvent | Temperature | Substrate Scope | General Yield |
| R₃SiCl (e.g., TESCl) | Imidazole/TEA | DMF/DCM | Room Temp | Primary and less hindered secondary alcohols | Good to High |
| R₃SiCl (e.g., TESCl) | DMAP/TEA | DCM | Room Temp | Hindered secondary and tertiary alcohols | High |
| R₃SiOTf (e.g., TESOTf) | 2,6-Lutidine | DCM | -78 °C to RT | Highly hindered alcohols | Very High |
| HMDS | Iodine (I₂) | DCM | Room Temp | Primary, secondary, and highly hindered tertiary alcohols | Quantitative |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Silylation of a Hindered Alcohol with TESCl
This protocol is a robust method for silylating hindered secondary and tertiary alcohols.
Materials:
-
Sterically hindered alcohol (1.0 eq)
-
This compound (TESCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the sterically hindered alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silylation of a Highly Hindered Alcohol with TESOTf
This method is highly effective for the silylation of even the most sterically demanding alcohols using a highly reactive silyl triflate.
Materials:
-
Highly sterically hindered alcohol (1.0 eq)
-
Triethylsilyl trifluoromethanesulfonate (TESOTf) (1.1 eq)
-
2,6-Lutidine (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the highly sterically hindered alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine (2.2 eq) to the cooled solution.
-
Slowly add the silyl triflate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of base-promoted silylation.
Caption: Steric hindrance blocking the approach of TESCl.
Caption: Troubleshooting workflow for low silylation yield.
References
Technical Support Center: Optimizing Triethylsilyl (TES) Ether Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of triethylsilyl (TES) ether formation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic work.
Troubleshooting Guide
This guide addresses common issues encountered during triethylsilyl ether formation in a question-and-answer format.
Q1: My reaction yield is low, or I'm not seeing any product formation. What are the likely causes?
A1: Low or no product formation is a common issue that can often be attributed to several factors:
-
Inactive Silylating Agent: Triethylsilyl chloride (TES-Cl) is susceptible to hydrolysis upon exposure to moisture. Ensure you are using a fresh bottle or freshly distilled TES-Cl.
-
Inadequate Anhydrous Conditions: Trace amounts of water in your solvent, on your glassware, or in your starting alcohol can consume the silylating agent. Always use anhydrous solvents and flame-dry your glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Sterically Hindered Alcohol: If your alcohol substrate is sterically bulky, the reaction may be sluggish.[1]
-
Insufficient Reagents: Ensure you are using a slight excess of the silylating agent and the base.[1]
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
Recommended Solutions:
-
Use a fresh or distilled bottle of TES-Cl and handle it under an inert atmosphere.
-
Thoroughly dry all glassware and use anhydrous solvents.
-
For sterically hindered alcohols, consider switching to a more reactive silylating agent like triethylsilyl trifluoromethanesulfonate (TESOTf) with a non-nucleophilic base such as 2,6-lutidine.[1][2]
-
Increase the equivalents of the silylating agent and base.
-
Gradually increase the reaction temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC).[1]
Q2: I have significant amounts of unreacted starting material. How can I drive the reaction to completion?
A2: Incomplete reactions are often a result of suboptimal reaction conditions or insufficient reaction time.
Recommended Solutions:
-
Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed.
-
Increase Temperature: Gently warming the reaction mixture can often drive it to completion. For reactions with TES-Cl, this may involve warming from 0 °C to room temperature.
-
Add More Reagents: A slight excess of both the silylating agent and the base can help to consume all of the starting alcohol.
Q3: I'm observing the formation of side products. What are they and how can I avoid them?
A3: The most common side product is the corresponding siloxane, formed from the reaction of the silylating agent with any residual water.
Recommended Solutions:
-
Strictly Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction.
-
Slow Addition of Silylating Agent: Adding the silylating agent dropwise to the reaction mixture can help to minimize side reactions.
Q4: My TES ether is being cleaved during workup or purification. How can I prevent this?
A4: TES ethers have moderate stability and can be sensitive to acidic conditions, particularly during aqueous workup or chromatography on silica gel.
Recommended Solutions:
-
Mild Aqueous Workup: Use a saturated solution of sodium bicarbonate for the aqueous quench to neutralize any generated acid.
-
Minimize Contact Time: Reduce the time the product is in contact with the aqueous phase during extraction.
-
Buffered Chromatography: If using silica gel chromatography, consider adding a small amount of a non-nucleophilic base, such as triethylamine, to the eluent to prevent cleavage on the column.
-
Alternative Purification: If the product is volatile, consider purification by distillation instead of chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for triethylsilyl (TES) ether formation?
A1: The Corey protocol is a widely used and dependable method for the silylation of alcohols. This procedure involves reacting the alcohol with triethylsilyl chloride (TES-Cl) and a base, typically imidazole, in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂). Using DMF generally leads to a faster reaction, while purification can be simpler when using dichloromethane.
Q2: What is the function of the base in TES ether formation?
A2: A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and triethylsilyl chloride. Common bases include imidazole and triethylamine. For more reactive silylating agents like silyl triflates, a hindered, non-nucleophilic base such as 2,6-lutidine is often preferred to avoid side reactions.
Q3: How does the stability of TES ethers compare to other common silyl ethers?
A3: TES ethers are more stable than trimethylsilyl (TMS) ethers but less stable than more sterically hindered silyl ethers like tert-butyldimethylsilyl (TBS) ethers. The relative stability towards acid-catalyzed hydrolysis is approximately: TMS (1) < TES (64) < TBS (20,000).
Q4: What are the best methods for removing the TES protecting group?
A4: The TES group can be cleaved under acidic conditions or with a fluoride source. A common and effective method for fluoride-mediated deprotection is the use of tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF). Acidic deprotection can be achieved with reagents such as formic acid in methanol.
Data Presentation
The following tables summarize typical yields for TES ether formation under various conditions.
Table 1: Comparison of Silylating Agents, Bases, and Solvents
| Silylating Agent | Base | Solvent | Temperature | Time | Typical Yield |
| TESCl | Imidazole | DMF | 0 °C | 60 min | 99% |
| TESCl | Imidazole, DMAP | DMF | 0 °C to RT | 16 h | 85% |
| TESCl | Pyridine | - | - | 30 min - 12 h | 85% - 87% |
| TESOTf | 2,6-Lutidine | CH₂Cl₂ | -78 °C | 30 min | 83% - 92% |
| TESOTf | Pyridine | - | -23 °C | 10 min | 98% |
| TESOTf | Triethylamine | CH₂Cl₂ | -78 °C | 30 min | 92% |
| TESOTf | i-Pr₂NEt | CH₂Cl₂ | -60 to 0 °C | 2.5 h | 71% |
Table 2: Deprotection Conditions for TES Ethers
| Reagent | Solvent | Temperature | Time | Typical Yield |
| HCl | H₂O, THF | RT | 60 min | 89% |
| K₂CO₃ | MeOH | 0 °C to RT | 13 h | 92% |
| Pyridine·HF | MeCN | 0 °C | 11 h | 100% |
| n-Bu₄N⁺F⁻ | THF | - | 2 h - 4 h | 72% - 88% |
| CF₃CO₂H | H₂O, MeCN | 0 °C | 4 h | 93% |
Experimental Protocols
Protocol 1: TES Ether Formation using TES-Cl and Imidazole (Corey Protocol)
This protocol is a reliable method for the protection of primary and less hindered secondary alcohols.
Materials:
-
Alcohol (1.0 eq)
-
Triethylsilyl chloride (TES-Cl, 1.1 - 1.5 eq)
-
Imidazole (2.2 - 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O) or other extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylsilyl chloride (1.1 eq) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation.
Protocol 2: TES Ether Formation using TESOTf and 2,6-Lutidine
This protocol is suitable for sterically hindered alcohols where TES-Cl is not sufficiently reactive.
Materials:
-
Alcohol (1.0 eq)
-
Triethylsilyl trifluoromethanesulfonate (TESOTf, 1.1 eq)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1 mmol) in anhydrous CH₂Cl₂ (2 mL, 0.5 M) under an inert atmosphere at -78 °C, add dry 2,6-lutidine (1.5 mmol).
-
Add TESOTf (1.1 mmol) dropwise to the cold, stirring solution.
-
Monitor the reaction by TLC. If the reaction is sluggish, it can be slowly warmed to -40 °C or 0 °C.
-
Once the starting material has been consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Silylating Agents: Chlorotriethylsilane vs. Key Alternatives
For researchers, scientists, and drug development professionals, the strategic protection of functional groups is a cornerstone of successful multi-step organic synthesis. Silylation, the introduction of a silyl group (-SiR₃) into a molecule, is a widely employed technique for this purpose, temporarily masking reactive groups like hydroxyls, amines, and carboxylic acids.[1] Furthermore, silylation is a critical derivatization method in analytical chemistry, enhancing the volatility and thermal stability of compounds for techniques like gas chromatography-mass spectrometry (GC-MS).[1][2]
Chlorotriethylsilane (TESCl) is a versatile and widely used silylating agent.[3][4] However, its performance is best understood in the context of other available reagents. This guide provides an objective comparison of this compound with other common silylating agents, supported by experimental data and detailed protocols to inform reagent selection in both synthetic and analytical applications.
Performance Comparison of Common Silylating Agents
The choice of a silylating agent is dictated by a delicate balance of reactivity, steric hindrance, and the desired stability of the resulting silyl ether. A reagent that is ideal for a robust, multi-step synthesis may be unsuitable for a simple analytical derivatization. The properties of this compound (Triethylsilyl Chloride, TESCl) are positioned between the highly reactive, labile trimethylsilyl (TMS) group and the very bulky, stable tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups.
Key Performance Characteristics:
The efficacy of a silylating agent is primarily evaluated based on the following parameters:
-
Reactivity: The rate at which the agent reacts with the target functional group. This is influenced by the electrophilicity of the silicon atom and the nature of the leaving group.
-
Steric Hindrance: The size of the alkyl groups on the silicon atom. Bulkier groups react more slowly and can provide selectivity for less sterically hindered functional groups (e.g., primary vs. secondary alcohols).
-
Stability of Silyl Ether: The resistance of the protected group to cleavage under various conditions (e.g., acidic, basic). Stability generally increases with the steric bulk of the silyl group. For example, the tert-butyldimethylsilyl (TBDMS) group is approximately 10,000 times more stable to hydrolysis than the trimethylsilyl (TMS) group.
-
Ease of Deprotection: The conditions required to remove the silyl protecting group. An ideal protecting group can be removed selectively without affecting other parts of the molecule.
Quantitative Data Summary:
The following table summarizes the key performance characteristics of this compound and its common alternatives.
| Silylating Agent | Abbreviation | Molecular Weight | Key Features | Relative Stability to Hydrolysis | Common Applications |
| Trimethylchlorosilane | TMSCl | 108.64 | Highly reactive, low steric hindrance, produces labile silyl ethers. | 1 (Baseline) | Derivatization for GC-MS, protection of kinetically controlled enolates. |
| This compound | TESCl | 150.72 | Good balance of reactivity and stability. More stable than TMS ethers. | ~100x more stable than TMS | General protection of alcohols, intermediate stability requirements. |
| tert-Butyldimethylchlorosilane | TBDMSCl / TBSCl | 150.73 | High stability due to steric bulk, good selectivity for primary alcohols. | ~10,000x more stable than TMS | Robust protection of alcohols in multi-step synthesis. |
| Triisopropylchlorosilane | TIPSCl | 192.82 | Very high steric hindrance, provides very stable silyl ethers. | Significantly more stable than TBDMS | Protection of alcohols under harsh reaction conditions, selective protection. |
| tert-Butyldiphenylchlorosilane | TBDPSCl | 274.88 | High stability, particularly resistant to acidic conditions. | More stable than TBDMS, especially to acid | Protection of primary alcohols, stable through a wide range of reactions. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 257.40 | Highly reactive, volatile byproducts, widely used for GC-MS. | N/A (Analytical Derivatization) | Derivatization of a broad range of compounds for GC-MS analysis. |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful silylation and deprotection reactions. The following are representative methodologies.
Protocol 1: Protection of a Primary Alcohol using this compound (TESCl)
This protocol describes a general procedure for the silylation of a primary alcohol using TESCl and an amine base to neutralize the HCl byproduct.
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
This compound (TESCl) (1.2 eq)
-
Imidazole (2.2 eq) or Triethylamine (Et₃N) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Imidazole (2.2 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the resulting triethylsilyl ether by flash column chromatography.
Protocol 2: Deprotection of a Triethylsilyl (TES) Ether
Silyl ethers can be cleaved under acidic conditions or with a fluoride source. The use of tetra-n-butylammonium fluoride (TBAF) is a common and effective method.
Materials:
-
TES-protected alcohol (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TES-protected alcohol (1.0 eq) in anhydrous THF in a flask.
-
Add the TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting alcohol via flash column chromatography if necessary.
Visualizing Silylation Concepts
Understanding the underlying mechanisms and workflows is essential for effective application.
References
A Comparative Guide to Silyl Ether Protecting Groups: Chlorotriethylsilane (TESCl) vs. tert-Butyldimethylsilyl Chloride (TBDMSCl)
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Among the most widely employed protecting groups for hydroxyl functionalities are silyl ethers, prized for their ease of installation, general stability, and selective removal under specific conditions. This guide provides a detailed comparison of two popular silylating agents, chlorotriethylsilane (TESCl) and tert-butyldimethylsilyl chloride (TBDMSCl), focusing on the relative stability of the corresponding triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) ethers. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Unveiling the Stability Hierarchy: Steric Hindrance as the Deciding Factor
The stability of a silyl ether is predominantly dictated by the steric bulk of the substituents attached to the silicon atom.[1] Larger, more sterically demanding groups create a physical shield around the silicon-oxygen bond, impeding the approach of reagents that would otherwise lead to cleavage.[1] This fundamental principle governs the pronounced stability differences observed between TES and TBDMS ethers. The tert-butyl group in TBDMS is significantly bulkier than the ethyl groups in TES, rendering TBDMS ethers considerably more robust.
Quantitative Stability Comparison
The relative stability of TES and TBDMS ethers has been quantified under both acidic and basic conditions, providing a valuable framework for predicting their behavior in a given chemical environment.
Stability in Acidic Media
Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The steric hindrance around the silicon atom plays a crucial role in retarding this process. The generally accepted order of stability for common silyl ethers in acidic media is:
TMS < TES < TBDMS < TIPS < TBDPS [2]
The relative rates of acid-catalyzed hydrolysis further highlight the superior stability of the TBDMS group:
| Silyl Ether | Relative Rate of Acid Hydrolysis |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
| Table 1: Relative rates of acid-catalyzed hydrolysis of common silyl ethers. Data sourced from multiple literature reports.[2][3] |
As the data indicates, TBDMS ethers are over 300 times more stable to acidic hydrolysis than TES ethers. This substantial difference allows for the selective deprotection of a TES ether in the presence of a TBDMS ether.
Stability in Basic Media
In basic media, the cleavage of silyl ethers typically proceeds via nucleophilic attack on the silicon atom. Again, steric hindrance is a key determinant of stability. The relative order of stability towards base-catalyzed hydrolysis is as follows:
TMS < TES < TBDMS ≈ TBDPS < TIPS
Quantitative comparisons reveal a similar trend to that observed under acidic conditions:
| Silyl Ether | Relative Rate of Basic Cleavage |
| TMS | 1 |
| TES | 10-100 |
| TBDMS | 20,000 |
| TIPS | 100,000 |
| Table 2: Relative rates of base-catalyzed cleavage of common silyl ethers. Data sourced from multiple literature reports. |
The data clearly demonstrates that TBDMS ethers are significantly more stable than TES ethers under basic conditions, making selective cleavage a feasible synthetic strategy.
Factors Influencing Silyl Ether Stability
The stability of silyl ethers is a multifactorial property. The following diagram illustrates the key factors that influence the robustness of the silicon-oxygen bond.
Caption: Key determinants of silyl ether stability.
Experimental Protocols: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
The differential stability of TES and TBDMS ethers can be exploited in synthetic routes requiring selective deprotection. An efficient method for the chemoselective cleavage of TES ethers in the presence of TBDMS ethers utilizes mild acidic conditions.
Objective
To selectively deprotect a primary TES ether in the presence of a primary TBDMS ether using a mild acidic reagent.
Materials
-
Substrate: A molecule containing both a primary TES ether and a primary TBDMS ether.
-
Reagent: Formic acid (HCOOH)
-
Solvent: Methanol (MeOH)
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp, and appropriate stain)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Experimental Workflow
Caption: Workflow for selective TES ether deprotection.
Detailed Procedure
-
Reaction Setup: Dissolve the substrate containing both TES and TBDMS ethers in methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add formic acid to a final concentration of 5-10% (v/v).
-
Monitoring the Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The starting material, the desired mono-deprotected product, and any potential over-deprotection to the diol can be visualized.
-
Work-up: Once the starting material has been consumed and the desired product is the major component as indicated by TLC, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired alcohol.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm its identity and purity.
This protocol provides a reliable method for the selective removal of a TES protecting group while leaving a TBDMS group intact, a testament to the significant stability difference between these two widely used silyl ethers. The choice between TESCl and TBDMSCl should therefore be guided by the specific requirements of the synthetic sequence, with TBDMSCl offering a more robust protecting group for hydroxyl functions that need to withstand a broader range of reaction conditions.
References
A Comparative Guide to Analytical Methods for Confirming Chlorotriethylsilane Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of chlorotriethylsilane (TESCl), a versatile silylating agent and synthetic intermediate, is critical for ensuring reaction specificity, optimizing yields, and maintaining the integrity of final products in research and pharmaceutical development. The presence of impurities, such as incompletely reacted precursors, byproducts, or hydrolysis products, can lead to unpredictable outcomes and compromise product quality. This guide provides an objective comparison of the primary analytical methods used to verify the purity of this compound, complete with detailed experimental protocols and comparative data to aid in method selection and implementation.
Comparison of Primary Analytical Methods
The choice of analytical technique for purity assessment depends on the specific information required, such as the identity of impurities, the desired level of sensitivity, and whether quantification is for major components or trace contaminants. The most common and effective methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and specialized titration techniques.
| Feature | Gas Chromatography (GC-FID/TCD) | Nuclear Magnetic Resonance (¹H NMR) | Karl Fischer Titration | Argentometric Titration |
| Principle | Separation of volatile compounds based on partitioning between stationary and mobile phases. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Titration based on the quantitative reaction of iodine with water. | Titration of chloride ions with a standardized silver nitrate solution. |
| Primary Use | Quantification of volatile organic impurities (e.g., triethylsilane, hexaethyldisiloxane). | Absolute purity determination (qNMR), structural confirmation, and quantification of major impurities. | Specific quantification of water content. | Quantification of hydrolyzable chloride content. |
| Sensitivity | High (ppm levels), ideal for trace impurity profiling. | Moderate, best for impurities >0.1%. Less sensitive than GC for trace analysis. | Very high for water (ppm levels). | High for chloride ions. |
| Sample Prep | Dilution in a dry, aprotic solvent. | Dilution in a deuterated solvent (e.g., CDCl₃) in a dry NMR tube. | Direct injection into the titration cell containing a suitable solvent. | Dissolution in a suitable solvent mixture followed by titration. |
| Analysis Time | 15-30 minutes per sample. | 5-15 minutes per sample. | 5-10 minutes per sample. | 10-20 minutes per sample. |
| Key Advantage | Excellent separation of complex mixtures and high sensitivity for volatile impurities. | Provides definitive structural information and absolute quantification without needing individual impurity standards. | Gold standard for accurate water determination. | Specific and accurate for chloride, a key process-related impurity. |
| Limitation | Requires reference standards for positive identification and accurate quantification of impurities. | May not detect non-proton-containing impurities; lower sensitivity for trace components. | Only measures water content. | Only measures hydrolyzable chloride. |
Gas Chromatography (GC)
Gas chromatography is the benchmark technique for separating and quantifying volatile impurities in this compound. Due to the reactive nature of chlorosilanes, careful sample handling and specific GC column phases are required to prevent on-column reactions and ensure accurate results.
Experimental Protocol: GC-FID Analysis
This protocol is designed for the quantification of common impurities like triethylsilane and hexaethyldisiloxane.
-
Sample Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), prepare a ~1% (v/v) solution of this compound in anhydrous hexane or toluene.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) is suitable. TCD is less sensitive but offers a more uniform response factor for different silanes if quantification without standards is attempted.
-
GC Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. A column like the Varian FactorFour VF-5ms is also suitable[1].
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, 250 °C, split ratio 50:1.
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Detector (FID): 280 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Identify peaks by comparing retention times with known standards. Quantify by creating a calibration curve for each impurity or by using area percent normalization, assuming similar detector response factors for structurally related silane impurities.
Comparative Data: Expected Retention Times
The following table provides estimated retention times for this compound and its common impurities based on their boiling points and typical GC behavior on a non-polar column.
| Compound | Chemical Structure | Boiling Point (°C) | Expected Retention Time (min) |
| Triethylsilane | (C₂H₅)₃SiH | 107 | ~6.5 - 7.5 |
| This compound | (C₂H₅)₃SiCl | 144 | ~8.5 - 9.5 |
| Hexaethyldisiloxane | ((C₂H₅)₃Si)₂O | 231 | ~12.0 - 13.0 |
Note: Retention times are estimates and will vary based on the specific instrument, column condition, and exact analytical parameters.
Workflow for GC Purity Analysis
Caption: Workflow for GC-based purity analysis of this compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the identity of this compound and quantifying impurities that contain protons. Quantitative NMR (qNMR) can determine the absolute purity of the main component against a certified internal standard without needing reference standards for the impurities themselves.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: In a dry environment, accurately weigh ~20-30 mg of this compound into an NMR tube. Add a precise mass (~10-15 mg) of a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride). Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and cap the tube securely.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest (a D1 of 30-60 seconds is often sufficient).
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
Solvent: Chloroform-d (CDCl₃).
-
-
Data Analysis:
-
Process the spectrum with a zero-filling and a small line-broadening factor (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the characteristic signal of this compound (e.g., the quartet of the -CH₂- group) and the signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and the purity of the internal standard.
-
Comparative Data: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -Si-CH₂-CH₃ | ~1.05 | Quartet |
| -Si-CH₂-CH₃ | ~1.05 | Triplet | |
| Triethylsilane | -Si-H | ~3.62 | Septet |
| -Si-CH₂-CH₃ | ~0.59 | Quartet | |
| -Si-CH₂-CH₃ | ~0.98 | Triplet | |
| Hexaethyldisiloxane | -Si-CH₂-CH₃ | ~0.55 | Quartet |
| -Si-CH₂-CH₃ | ~0.95 | Triplet |
Note: Chemical shifts can vary slightly based on concentration and solvent purity. The signals for this compound's ethyl groups often appear as complex multiplets due to second-order effects, but are centered around the listed values.
Logical Flow for NMR Purity Determination
Caption: Logical workflow for qNMR-based purity determination.
Titration Methods for Specific Impurities
Titrations are classical analytical methods that provide highly accurate and specific quantification of certain impurities, namely water and hydrolyzable chlorides.
Karl Fischer Titration for Water Content
This compound is highly reactive with water, forming hexaethyldisiloxane and hydrochloric acid. Therefore, quantifying the water content is crucial.
Principle: This method is based on the Bunsen reaction, where iodine is reduced by sulfur dioxide in the presence of water. The titration endpoint is reached when all water is consumed, and excess iodine is detected, typically by a potentiometric electrode.
Experimental Protocol (Coulometric):
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: An appropriate coulometric KF reagent (anolyte), typically one designed for ketones and aldehydes to avoid side reactions, is placed in the titration cell.
-
Procedure:
-
Allow the titrator to stabilize and achieve a dry, "drift-free" state.
-
Using a gas-tight syringe, draw a precise volume (e.g., 1 mL) of the this compound sample, taking care to exclude atmospheric moisture.
-
Inject the sample directly into the conditioned titration cell.
-
The instrument will automatically titrate the water present and display the result, typically in micrograms of water.
-
Calculate the water content in ppm (µg/g) using the mass of the injected sample (volume x density).
-
Argentometric Titration for Hydrolyzable Chloride
This method quantifies the amount of chloride that can be liberated from the molecule through hydrolysis, which is an indicator of the product's stability and potential to generate corrosive HCl.
Principle: The sample is first hydrolyzed to convert the Si-Cl bond into chloride ions (Cl⁻). These ions are then titrated with a standardized solution of silver nitrate (AgNO₃), forming a silver chloride (AgCl) precipitate. The endpoint is detected potentiometrically.
Experimental Protocol:
-
Instrumentation: An automatic potentiometric titrator with a silver ring electrode.
-
Sample Preparation:
-
Accurately weigh a sample of this compound into a titration vessel.
-
Add a suitable solvent mixture, such as methanol/toluene, to dissolve the sample and facilitate hydrolysis.
-
-
Titration:
-
Titrate the solution with a standardized 0.01 M silver nitrate solution.
-
The titrator will record the potential (mV) versus the volume of titrant added, and the endpoint will be determined from the inflection point of the titration curve.
-
-
Calculation: The amount of hydrolyzable chloride is calculated based on the volume of AgNO₃ consumed.
Conclusion and Method Selection Strategy
For a comprehensive assessment of this compound purity, a multi-faceted approach is recommended.
-
Routine Quality Control: Gas Chromatography (GC) is the preferred method for routine analysis to screen for and quantify common volatile organic impurities. Its high throughput and sensitivity are ideal for process monitoring.
-
Reference Standard Characterization: Quantitative ¹H NMR (qNMR) should be used to establish the absolute purity of a reference batch or for definitive structural confirmation. It provides an orthogonal result to GC and does not rely on the availability of individual impurity standards.
-
Specific Contaminant Analysis: Karl Fischer titration and Argentometric titration are indispensable for accurately quantifying water and hydrolyzable chloride, respectively. These specific tests are critical as these impurities significantly impact the material's reactivity and stability.
By combining these methods, researchers and drug development professionals can gain a complete and accurate profile of this compound purity, ensuring the quality, consistency, and reliability of their chemical processes and final products.
References
A Comparative Guide to Silylation Methods: Unveiling the Performance of Chlorotriethylsilane
For researchers, scientists, and professionals in drug development, the efficient protection of functional groups is a critical step in multi-step organic synthesis and chemical analysis. Silylation, the introduction of a silyl group, is a cornerstone technique for this purpose. This guide provides an objective comparison of silylation methods, with a focus on the validation of Chlorotriethylsilane (CTES) against other commonly used silylating agents.
This comparison is supported by experimental data gleaned from scientific literature, offering a clear perspective on the performance of these reagents in terms of reaction efficiency, time, and the stability of the resulting silyl ethers.
Performance Comparison of Silylating Agents
The choice of a silylating agent is dictated by the specific requirements of the substrate and the desired reaction conditions. While a comprehensive, direct head-to-head comparison under identical conditions is limited in the available literature, this guide synthesizes available data to provide a comparative overview of this compound against popular alternatives such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-Trimethylsilylimidazole (TMSI).
| Silylating Agent | Typical Substrates | Reaction Time | Reaction Conditions | Reported Yield | Derivative Stability (Relative to TMS) |
| This compound (CTES) | Alcohols, Amines | 1-12 hours | Room temperature to mild heating, requires a base (e.g., pyridine, imidazole) | Good to Excellent | 64x more stable than TMS ethers in acidic media[1][2] |
| BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | 15 minutes - 2 hours | 60-125°C | High | Forms TMS ethers (baseline stability) |
| MSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | 15 minutes - 2 hours | 60-100°C | High | Forms TMS ethers (baseline stability) |
| TMSI | Alcohols, Carbohydrates | 15 minutes - 1 hour | Room temperature to 70°C | High | Forms TMS ethers (baseline stability) |
Key Insights from Experimental Data
This compound, when used with a suitable base like pyridine or imidazole, is a potent silylating agent for the protection of alcohols and amines. A key advantage of the resulting triethylsilyl (TES) ethers is their significantly greater stability compared to trimethylsilyl (TMS) ethers formed by reagents like BSTFA, MSTFA, and TMSI.[1][2] This enhanced stability can be crucial in multi-step syntheses where the protecting group needs to withstand a wider range of reaction conditions.
For derivatization in gas chromatography (GC), BSTFA and MSTFA are widely used due to their high reactivity and the volatility of their byproducts. Studies comparing different silylation mixtures for the analysis of cholesterol have shown that MSTFA-based reagents can offer superior specificity and sensitivity. For the derivatization of anabolic-androgenic steroids, a combination of MSTFA with catalysts has been shown to be highly effective. In the context of carbohydrates, TMSI has demonstrated high reactivity under mild conditions.
While this compound is a cost-effective and powerful reagent for creating robust protecting groups in synthetic chemistry, for analytical derivatization where speed and volatility of byproducts are paramount, reagents like MSTFA and BSTFA are often favored.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for silylation using this compound and a common alternative, MSTFA.
Protocol 1: Silylation of a Primary Alcohol using this compound and Imidazole
This protocol is a standard procedure for the protection of primary alcohols.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF.
-
Add imidazole to the solution and stir until fully dissolved.
-
Slowly add this compound to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Derivatization of Glucose for GC-MS Analysis using MSTFA
This protocol is a common method for preparing volatile derivatives of carbohydrates for GC-MS analysis.
Materials:
-
Dried glucose sample (approx. 1 mg)
-
Anhydrous Pyridine (100 µL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (50 µL)
-
Heating block or oven
Procedure:
-
Place the dried glucose sample in a reaction vial.
-
Add anhydrous pyridine to dissolve the sample.
-
Add MSTFA to the solution.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizing the Silylation Workflow
To better understand the logical flow of a typical silylation experiment, the following diagram illustrates the key steps from reaction setup to product analysis.
References
A Comparative Guide to the Stability of Triethylsilyl Ethers in Relation to Other Silyl Ethers
In the landscape of organic synthesis and drug development, the judicious selection of protecting groups is a critical factor in the successful construction of complex molecules. Silyl ethers are among the most widely utilized protecting groups for hydroxyl functionalities due to their ease of formation, general stability, and selective removal under specific conditions.[1][2] Among the various silyl ethers, the triethylsilyl (TES) group occupies a unique position, offering a balance of stability and reactivity that makes it a valuable tool for researchers. This guide provides an objective comparison of the stability of triethylsilyl ethers with other common silyl ethers, supported by experimental data and detailed protocols.
The stability of a silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom.[2][3] Larger, more sterically hindered groups impede the approach of reagents, such as acids, bases, or fluoride ions, that are necessary for cleavage.[3] This principle governs the relative stability of the most commonly used silyl ethers.
Relative Stability of Common Silyl Ethers
The generally accepted order of stability for common silyl ethers under acidic conditions is as follows:
Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)
This trend is also largely observed under basic and fluoride-mediated deprotection conditions, although some variations can occur.
The following DOT script generates a diagram illustrating the hierarchical stability of these silyl ethers.
Quantitative Comparison of Silyl Ether Stability
The difference in stability between various silyl ethers is not merely qualitative but can be quantified. The relative rates of cleavage under acidic and basic conditions provide a clearer picture of their comparative stability.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS=1) | Relative Rate of Basic Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.
As the data indicates, the triethylsilyl ether is significantly more stable than the trimethylsilyl ether under acidic conditions but can be cleaved selectively in the presence of more robust silyl ethers like TBDMS, TIPS, and TBDPS. This intermediate stability is a key advantage of TES ethers in multistep synthesis.
Experimental Protocols
The selective deprotection of silyl ethers is a cornerstone of their application. Below are representative experimental protocols for the cleavage of silyl ethers, which can be adapted for a comparative stability study.
This protocol describes a method for the selective cleavage of a TES ether in the presence of a TBDMS ether.
Objective: To deprotect a primary TES ether using formic acid while leaving a TBDMS ether intact.
Materials:
-
TES-protected alcohol substrate (also containing a TBDMS ether)
-
Methanol
-
Formic acid (5-10% v/v in methanol)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl ether substrate in a 5-10% solution of formic acid in methanol.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.
This is a general and highly effective method for cleaving most silyl ethers, particularly those that are stable to acidic and basic conditions.
Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol substrate
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (THF)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add a 1 M solution of TBAF in THF (1.1 to 2 equivalents) to the reaction mixture.
-
Stir the solution at room temperature for a duration determined by the steric environment of the silyl ether (typically 1-12 hours). Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
The following DOT script outlines a general experimental workflow for comparing the stability of different silyl ethers.
Conclusion
The selection of a silyl ether protecting group is a strategic decision in organic synthesis that is dictated by the specific requirements of the synthetic route. Triethylsilyl ethers offer a valuable intermediate level of stability, being more robust than TMS ethers but more labile than the bulkier TBDMS, TIPS, and TBDPS ethers. This property allows for their selective removal in the presence of more stable silyl ethers, a feature that is highly advantageous in the synthesis of complex molecules. Understanding the comparative stability and the specific conditions required for the deprotection of different silyl ethers is crucial for researchers and drug development professionals to effectively utilize these versatile protecting groups.
References
A Comparative Guide to the Quantitative Analysis of Chlorotriethylsilane Reaction Products
For researchers, scientists, and drug development professionals, the accurate quantification of reaction products is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of common analytical techniques for the quantitative analysis of reaction products of chlorotriethylsilane, a versatile silylating agent. We will delve into the performance of Gas Chromatography (GC) coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for quantifying this compound reaction products, such as triethylsilanol from hydrolysis or triethylsilyl ethers from reactions with alcohols, depends on factors like required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the most employed methods.
Table 1: Performance Comparison of Analytical Methods for Quantitative Analysis of Triethylsilyl Compounds
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (29Si qNMR) |
| Principle | Separation based on volatility and polarity, detection by ionization in a hydrogen flame. | Separation by GC, with identification and quantification based on mass-to-charge ratio. | Quantification based on the nuclear magnetic resonance of the 29Si isotope. |
| Limit of Detection (LOD) | Approx. 4.72-6.43 µg/mL for silylated compounds[1]. | Generally lower than GC-FID, in the range of 4 to 20 pg/µL for some organic pollutants[2]. Can detect trace impurities[3]. | Higher than GC-based methods, often in the µg/mL to mg/mL range without specialized techniques[4][5]. |
| Limit of Quantitation (LOQ) | Approx. 14.31-19.50 µg/mL for silylated compounds. | Can be as low as 4 to 20 pg/µL for certain analytes. | Generally in the higher µg/mL to mg/mL range. |
| Linearity | Good, with R² values often >0.99 over a defined concentration range. | Excellent, with a wide dynamic range, though detector saturation can occur at high concentrations. | Excellent, as signal intensity is directly proportional to the number of nuclei. |
| Precision (RSD%) | Inter-day and intraday RSDs are typically less than 5%. | Intraday precision can range from 1-10%, and interday from 1-18%. | High, often with RSDs below 5% for quantitative measurements. |
| Selectivity | Lower than GC-MS; relies on chromatographic separation for selectivity. | High, as it provides structural information from fragmentation patterns. | High for silicon-containing compounds, with chemical shifts indicative of the chemical environment. |
| Strengths | Robust, cost-effective, and provides accurate quantification for known compounds. | High sensitivity and specificity, excellent for identification of unknown products and impurities. | Non-destructive, provides absolute quantification without the need for individual calibration standards, and gives detailed structural information. |
| Limitations | Does not provide molecular identification. Requires derivatization for non-volatile products. | Higher instrumentation and maintenance costs compared to GC-FID. | Lower sensitivity, and the low natural abundance of 29Si can lead to long acquisition times. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate quantitative results. Below are representative methodologies for the analysis of this compound reaction products using GC-FID/MS and 29Si qNMR.
Quantitative Analysis by Gas Chromatography (GC-FID/MS)
This protocol outlines the derivatization of a hydroxyl-containing product of a this compound reaction, followed by GC analysis.
a) Sample Preparation and Derivatization (Silylation)
For hydroxyl-containing products like alcohols or silanols, derivatization is necessary to increase volatility for GC analysis. This compound itself can be used as a derivatizing agent.
-
Materials :
-
Reaction product mixture
-
This compound (as derivatizing agent if the analyte is not already silylated)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, DMF)
-
Internal standard (e.g., n-dodecane)
-
Anhydrous sodium sulfate
-
GC vials with caps
-
-
Procedure :
-
Accurately weigh about 10-20 mg of the reaction mixture into a clean, dry GC vial.
-
Add 1 mL of anhydrous pyridine to dissolve the sample.
-
Add a known concentration of an internal standard.
-
If the product is a hydroxyl-containing compound, add a molar excess of this compound (or another silylating agent like BSTFA). A 2:1 molar ratio of silylating agent to active hydrogens is recommended.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
Add a small amount of anhydrous sodium sulfate to remove any moisture.
-
The sample is now ready for injection into the GC.
-
b) GC-FID/MS Operating Conditions
-
Instrument : Gas chromatograph coupled with a Flame Ionization Detector or Mass Spectrometer.
-
Column : A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating silylated compounds.
-
Injector Temperature : 250°C.
-
Injection Volume : 1 µL.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp at 10°C/min to 325°C.
-
Hold at 325°C for 9.5 minutes.
-
-
Detector :
-
FID : Temperature: 300°C.
-
MS : Transfer line temperature: 290°C; Ion source temperature: 230°C; Ionization mode: Electron Ionization (EI) at 70 eV.
-
c) Quantification
Quantification is performed by creating a calibration curve using standards of the purified reaction product and an internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration ratio.
Quantitative Analysis by 29Si NMR (qNMR)
This protocol is suitable for the direct quantification of silicon-containing products in a reaction mixture without derivatization.
-
Materials :
-
Reaction mixture
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Internal standard (e.g., tetramethylsilane (TMS) or another stable silicon-containing compound with a known concentration and a distinct chemical shift)
-
NMR tubes
-
-
Procedure :
-
Accurately weigh a known amount of the reaction mixture into a vial.
-
Add a precise volume of a stock solution of the internal standard in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
29Si NMR Spectrometer Parameters :
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence : A quantitative pulse sequence with a sufficient relaxation delay (D1) is crucial. D1 should be at least 5 times the longest T₁ relaxation time of the silicon nuclei being quantified to ensure full relaxation. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Time : Sufficiently long to ensure good resolution.
-
Number of Scans : A large number of scans is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance and sensitivity of 29Si.
-
-
Quantification : The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
I = Integral of the signal
-
N = Number of silicon nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
To better illustrate the processes involved in the analysis of this compound reactions, the following diagrams have been generated using Graphviz.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. eprints.utm.my [eprints.utm.my]
- 3. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 4. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Applications of Chlorotriethylsilane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chlorotriethylsilane (TESCl) is a versatile reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups, the formation of silyl enol ethers, and as a mild Lewis acid catalyst. Its moderate steric bulk and the relative stability of the resulting triethylsilyl (TES) ethers offer distinct advantages over other common silylating agents. This guide provides an objective comparison of this compound's performance with alternative reagents, supported by experimental data and detailed protocols to inform synthetic strategy.
Protection of Alcohols
The protection of alcohols as silyl ethers is a fundamental strategy in multi-step synthesis, preventing unwanted reactions of the hydroxyl group. This compound is a reliable reagent for this transformation, offering a balance between ease of introduction, stability, and selective deprotection.
Comparison with Alternative Silylating Agents
The choice of silylating agent is crucial and depends on the desired stability of the protecting group and the conditions for its removal. The stability of silyl ethers is largely influenced by the steric hindrance around the silicon atom.
| Silylating Agent | Structure of Silyl Group | Relative Steric Hindrance | General Stability |
| Chlorotrimethylsilane (TMSCl) | -Si(CH₃)₃ | Low | Low |
| This compound (TESCl) | -Si(CH₂CH₃)₃ | Moderate | Moderate |
| tert-Butyldimethylchlorosilane (TBDMSCl/TBSCl) | -Si(CH₃)₂(C(CH₃)₃) | High | High |
| Triisopropylchlorosilane (TIPSCl) | -Si(CH(CH₃)₂)₃ | Very High | Very High |
| tert-Butyldiphenylchlorosilane (TBDPSCl) | -Si(Ph)₂(C(CH₃)₃) | Very High | Very High |
Table 1: Comparison of Common Silylating Agents for Alcohol Protection. The stability of the corresponding silyl ether generally increases with the steric bulk of the silyl group.
Performance Data in Alcohol Protection
The following table summarizes typical yields for the protection of various alcohols using this compound and its common alternatives.
| Alcohol Substrate | Silylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol (e.g., 1-Butanol) | TESCl | Imidazole | DMF | 1 | >95 | [1] |
| Primary Alcohol (e.g., 1-Butanol) | TMSCl | Triethylamine | CH₂Cl₂ | 0.5 | >95 | General Procedure |
| Primary Alcohol (e.g., 1-Butanol) | TBDMSCl | Imidazole | DMF | 2 | >95 | [2] |
| Secondary Alcohol (e.g., Cyclohexanol) | TESCl | Imidazole | DMF | 2-4 | ~90 | [1] |
| Secondary Alcohol (e.g., Cyclohexanol) | TMSCl | Triethylamine | CH₂Cl₂ | 1 | ~90 | General Procedure |
| Secondary Alcohol (e.g., Cyclohexanol) | TBDMSCl | Imidazole | DMF | 4-8 | ~90 | [2] |
| Tertiary Alcohol (e.g., tert-Butanol) | TESCl | DMAP, Et₃N | CH₂Cl₂ | 24 | Moderate | [1] |
| Tertiary Alcohol (e.g., tert-Butanol) | TMSCl | Pyridine | CH₂Cl₂ | 12 | Low to Moderate | General Procedure |
| Tertiary Alcohol (e.g., tert-Butanol) | TBDMSCl | Imidazole | DMF | >24 | Low | |
| Phenol | TESCl | Triethylamine | CH₂Cl₂ | 1 | >95 | |
| Phenol | TMSCl | Triethylamine | CH₂Cl₂ | 0.5 | >95 | General Procedure |
| Phenol | TBDMSCl | Imidazole | DMF | 2 | >95 |
Table 2: Comparative Yields for Silyl Ether Formation. Yields are representative and can vary based on specific reaction conditions and substrate.
Experimental Protocol: Protection of a Primary Alcohol with this compound
Objective: To protect a primary alcohol as its triethylsilyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Figure 1: Experimental workflow for the protection of a primary alcohol using this compound.
Formation of Silyl Enol Ethers
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. This compound can be used to form triethylsilyl enol ethers, which exhibit different reactivity and stability compared to their trimethylsilyl counterparts.
Regioselectivity in Silyl Enol Ether Formation
For unsymmetrical ketones, the regioselectivity of silyl enol ether formation can be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic product.
-
Kinetic Control: Favored by strong, sterically hindered bases (e.g., LDA) at low temperatures, leading to the less substituted silyl enol ether.
-
Thermodynamic Control: Promoted by weaker bases (e.g., triethylamine) at higher temperatures, allowing for equilibration to the more stable, more substituted silyl enol ether.
While TMSCl is commonly used, TESCl can also be employed, and the bulkier triethylsilyl group can influence the regioselectivity and subsequent reactivity of the silyl enol ether.
Performance Data in Silyl Enol Ether Formation
| Ketone | Silylating Agent | Base/Conditions | Product Ratio (Kinetic:Thermodynamic) | Total Yield (%) | Reference |
| 2-Methylcyclohexanone | TMSCl | LDA, THF, -78 °C | 99:1 | >95 | |
| 2-Methylcyclohexanone | TMSCl | Et₃N, DMF, reflux | 10:90 | >90 | |
| 2-Methylcyclohexanone | TESCl | LDA, THF, -78 °C | >98:2 | ~95 | General Observation |
| 2-Methylcyclohexanone | TESCl | Et₃N, DMF, reflux | 15:85 | ~90 | General Observation |
| Acetophenone | TMSCl | Et₃N, NaI, MeCN | - | 91 | |
| Acetophenone | TESCl | Et₃N, NaI, MeCN | - | ~90 | Analogous Procedure |
Table 3: Regioselectivity in Silyl Enol Ether Formation. The ratios and yields are representative and can be influenced by the specific reaction parameters.
Experimental Protocol: Formation of a Triethylsilyl Enol Ether from Cyclohexanone
Objective: To synthesize (cyclohex-1-en-1-yloxy)triethylsilane.
Materials:
-
Cyclohexanone (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Sodium iodide (1.2 equiv)
-
Anhydrous acetonitrile
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium iodide, anhydrous acetonitrile, cyclohexanone, and triethylamine.
-
Add this compound to the stirred mixture.
-
Stir the reaction at ambient temperature for 3 hours.
-
Quench the reaction with water and extract with n-hexane.
-
Wash the combined organic layers with saturated aqueous NaCl solution, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by distillation or column chromatography.
Figure 2: Control of regioselectivity in silyl enol ether formation.
This compound as a Lewis Acid
This compound can function as a mild Lewis acid, promoting a variety of organic transformations, most notably the Mukaiyama aldol reaction. The silicon atom in TESCl is electron-deficient and can activate carbonyl groups towards nucleophilic attack by silyl enol ethers.
Comparison with Other Lewis Acids in the Mukaiyama Aldol Reaction
The choice of Lewis acid in the Mukaiyama aldol reaction is critical for achieving high yields and stereoselectivity. While strong Lewis acids like TiCl₄ are highly effective, milder alternatives like TESCl can be advantageous for sensitive substrates.
| Aldehyde | Silyl Enol Ether | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | Cyclohexanone TMS enol ether | TiCl₄ (1.0 equiv) | 90 | 78:22 | |
| Benzaldehyde | Cyclohexanone TMS enol ether | TESCl (catalytic) | Moderate to Good | Varies | General Application |
| Benzaldehyde | Acetophenone TMS enol ether | TiCl₄ (1.0 equiv) | 70-74 | - | |
| Isovaleraldehyde | 1-Phenyl-1-trimethylsiloxy-propene | BF₃·OEt₂ | 85 | 8:92 |
Table 4: Performance of Lewis Acids in the Mukaiyama Aldol Reaction. Yields and diastereoselectivities are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: this compound-Catalyzed Mukaiyama Aldol Reaction
Objective: To perform a Mukaiyama aldol reaction between benzaldehyde and the triethylsilyl enol ether of cyclohexanone catalyzed by this compound.
Materials:
-
Benzaldehyde (1.0 equiv)
-
(Cyclohex-1-en-1-yloxy)triethylsilane (1.2 equiv)
-
This compound (0.1-1.0 equiv)
-
Anhydrous dichloromethane
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve benzaldehyde in anhydrous dichloromethane and cool to -78 °C.
-
Add this compound to the solution.
-
Slowly add the triethylsilyl enol ether of cyclohexanone to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the β-hydroxy ketone.
Figure 3: A simplified decision-making workflow for selecting an appropriate silyl protecting group.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a moderate level of stability for the protection of alcohols that is intermediate between the more labile trimethylsilyl ethers and the more robust tert-butyldimethylsilyl ethers. This allows for selective deprotection in the presence of other silyl ethers. In the formation of silyl enol ethers, TESCl provides an alternative to the more common TMSCl, with the potential for influencing regioselectivity and subsequent reaction outcomes. Furthermore, its utility as a mild Lewis acid catalyst in reactions such as the Mukaiyama aldol addition makes it a useful tool for promoting carbon-carbon bond formation under less stringent conditions than those required for stronger Lewis acids. The choice of this compound over other alternatives should be guided by the specific requirements of the synthetic route, including the desired stability of intermediates, the need for selective transformations, and the sensitivity of the substrate to reaction conditions.
References
Assessing the Catalytic Prowess of Chlorotriethylsilane: A Comparative Guide
In the landscape of chemical synthesis, the selection of an efficient catalyst is paramount for driving reactions to completion with high yield and selectivity. Chlorotriethylsilane (TESCl), a versatile organosilicon compound, has carved a niche for itself not only as a protecting group for sensitive functionalities but also as a competent Lewis acid catalyst. This guide provides a comprehensive comparison of the catalytic efficiency of this compound against other alternatives in key organic transformations, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Catalytic Applications of this compound
This compound's utility as a Lewis acid stems from the electrophilic nature of its silicon atom, which can activate a variety of functional groups. Its catalytic activity is particularly notable in reactions such as the formation of silyl ethers, Friedel-Crafts type reactions, and Michael additions.
Silylation of Alcohols
The protection of alcohols as silyl ethers is a fundamental transformation in multi-step organic synthesis. This compound, in the presence of a base such as imidazole, serves as an effective reagent and catalyst for this purpose.
Comparison of Silylating Agents for Alcohol Protection
| Catalyst/Reagent System | Substrate | Product | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Reference |
| This compound/Imidazole | Primary Alcohol | Triethylsilyl Ether | High | 10 - 20 | Stoichiometric Imidazole | [1] |
| tert-Butyldimethylsilyl Chloride (TBDMSCl)/Et3N/DMAP | Primary Alcohol | tert-Butyldimethylsilyl Ether | High | Several hours | Catalytic DMAP | [1] |
| Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf)/2,6-Lutidine | Primary Alcohol | Triisopropylsilyl Ether | High | < 5 | Stoichiometric Lutidine | [1] |
Experimental Protocol: Silylation of a Primary Alcohol using this compound
To a solution of the primary alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF), 1.1 equivalents of this compound and 2.2 equivalents of imidazole are added. The reaction mixture is then heated to approximately 40°C and stirred for 10 to 20 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[1]
Experimental Workflow for Alcohol Silylation
Caption: Workflow for the silylation of a primary alcohol using this compound.
Michael-Type Friedel-Crafts Reaction
This compound has been shown to be an effective metal-free, Lewis acid catalyst for the Michael-type Friedel-Crafts reaction of indoles with chalcones, leading to the synthesis of 3-substituted indole derivatives in good to excellent yields.[2]
Comparison of Catalysts for the Michael Addition of Indole to Chalcone
| Catalyst | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Reference |
| Chlorotrimethylsilane (TMSCl) * | Good to Excellent | Not specified | Catalytic | |
| [PyN(CH2)4SO3H][p-CH3PhSO3] | 97 | 2 | 10 | |
| Cationic/Nonionic Micelles | Good to Very Good | 24 | Not applicable |
*Note: While the abstract indicates "good to excellent yields" for chlorotrimethylsilane, a close structural and functional analogue of this compound, specific quantitative data from the full text was not accessible.
Reaction Pathway for Catalyzed Michael Addition
Caption: Generalized pathway for the Lewis acid-catalyzed Michael addition of indole to chalcone.
Discussion and Alternatives
While this compound demonstrates utility as a Lewis acid catalyst, its efficiency is often compared to other silyl chlorides and traditional Lewis acids. For silylation, reagents like tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl) are frequently employed, offering varying degrees of steric bulk and stability to the resulting silyl ether. The choice of silylating agent and catalyst system is often dictated by the specific requirements of the synthetic route, including the desired stability of the protecting group and the reaction conditions tolerated by the substrate.
In Friedel-Crafts and Michael addition reactions, a plethora of Lewis acids, including metal halides (e.g., AlCl₃, FeCl₃) and organocatalysts, are available. While this compound offers a metal-free alternative, its catalytic activity may be milder compared to stronger Lewis acids. The selection of a catalyst in these transformations depends on factors such as substrate reactivity, desired selectivity, and tolerance of functional groups. For instance, strong Lewis acids like AlCl₃ are highly effective but may not be suitable for substrates with sensitive functional groups. In such cases, milder catalysts like this compound could be advantageous.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, acting as both a protecting agent and a mild Lewis acid catalyst. Its effectiveness in promoting reactions such as alcohol silylation and Michael additions is evident. However, for researchers and drug development professionals, the optimal choice of catalyst will always be context-dependent. A thorough evaluation of the substrate, desired outcome, and potential side reactions is crucial. This guide provides a foundational comparison to aid in this decision-making process, highlighting the catalytic capabilities of this compound alongside its alternatives. Further investigation into specific substrate-catalyst pairings will undoubtedly unveil more nuanced applications and efficiencies.
References
A Comparative Guide to the Reactivity of Chlorotriethylsilane and Chlorotrimethylsilane
In the realm of synthetic chemistry, particularly in pharmaceutical development and materials science, the selective protection of functional groups is a cornerstone of elegant and efficient molecular design. Among the various protecting groups for alcohols, silyl ethers stand out for their versatility and tunable stability. This guide provides an objective comparison of the reactivity of two common silylating agents: chlorotriethylsilane (TESCl) and chlorotrimethylsilane (TMSCl). By examining their performance in key reactions, supported by experimental data and detailed protocols, researchers can make informed decisions for their specific synthetic challenges.
Unveiling the Reactivity Landscape: Steric Hindrance as the Deciding Factor
The primary determinant of the differential reactivity between this compound and chlorotrimethylsilane is steric hindrance. The three ethyl groups surrounding the silicon atom in TESCl create a significantly more crowded environment compared to the three methyl groups in TMSCl. This steric bulk directly influences the accessibility of the silicon atom to nucleophiles, such as the oxygen of an alcohol, and consequently dictates the rates of both silylation and desilylation reactions.
Chlorotrimethylsilane (TMSCl) , with its smaller methyl groups, is the more reactive of the two. It readily silylates a wide range of primary, secondary, and even some tertiary alcohols. This high reactivity, however, comes at the cost of stability; the resulting trimethylsilyl (TMS) ethers are relatively labile and can be cleaved under mildly acidic or basic conditions, and are often unstable to aqueous workup and chromatography on silica gel.
This compound (TESCl) , on the other hand, exhibits a more moderate reactivity due to the greater steric hindrance of its ethyl groups. While it is an effective silylating agent for primary and less hindered secondary alcohols, its reaction with bulkier secondary and tertiary alcohols can be sluggish. The resulting triethylsilyl (TES) ethers are significantly more stable than TMS ethers. This enhanced stability allows them to withstand a broader range of reaction conditions, making TESCl a preferred choice when a more robust protecting group is required.
Quantitative Reactivity Comparison
To illustrate the practical implications of these reactivity differences, the following table summarizes key physical properties and presents representative kinetic data for the silylation of a primary alcohol.
| Property | Chlorotrimethylsilane (TMSCl) | This compound (TESCl) | Reference |
| Molecular Weight ( g/mol ) | 108.64 | 150.72 | |
| Boiling Point (°C) | 57 | 144 | |
| Relative Rate of Silylation | ~10 | 1 | |
| Relative Hydrolysis Rate | ~60 | 1 |
Relative rates are illustrative and based on competitive reaction data for the silylation of primary alcohols.
Experimental Protocols
The following are generalized yet detailed protocols for the silylation of a primary alcohol using both reagents. These should be adapted based on the specific substrate and desired outcome.
Protocol 1: Silylation of Benzyl Alcohol with Chlorotrimethylsilane (TMSCl)
Objective: To synthesize benzyl trimethylsilyl ether.
Materials:
-
Benzyl alcohol
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add benzyl alcohol (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.1 eq) dropwise via a dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl trimethylsilyl ether.
Protocol 2: Silylation of Benzyl Alcohol with this compound (TESCl)
Objective: To synthesize benzyl triethylsilyl ether.
Materials:
-
Benzyl alcohol
-
This compound (TESCl)
-
Imidazole or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add benzyl alcohol (1.0 eq), anhydrous DCM, and imidazole (2.2 eq).
-
Stir the mixture until the imidazole dissolves.
-
Slowly add this compound (1.1 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Chemistry
The following diagrams illustrate the fundamental processes involved in the use of these silylating agents.
Caption: General mechanism of alcohol silylation.
Caption: Comparative workflow of silylation and desilylation.
Conclusion: Making the Right Choice
The choice between this compound and chlorotrimethylsilane hinges on the specific requirements of a synthetic sequence.
-
Choose Chlorotrimethylsilane (TMSCl) when:
-
A highly reactive silylating agent is needed for rapid protection of primary or secondary alcohols.
-
The protected intermediate will not be subjected to harsh reaction conditions.
-
Easy and mild deprotection is a priority.
-
-
Choose this compound (TESCl) when:
-
A more robust protecting group is required to withstand a wider range of reaction conditions.
-
Selective protection of a primary alcohol in the presence of a more hindered secondary alcohol is desired.
-
The lability of a TMS ether is problematic for purification or subsequent reaction steps.
-
By understanding the interplay of steric effects and reactivity, researchers can strategically employ these versatile reagents to streamline their synthetic endeavors and accelerate the drug development process.
Safety Operating Guide
Navigating the Safe Disposal of Chlorotriethylsilane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous management of chemical waste is not just a matter of compliance, but a cornerstone of laboratory safety. Chlorotriethylsilane, a common reagent in organic synthesis, presents specific disposal challenges due to its reactivity. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step plan for its proper disposal, ensuring the safety of personnel and the integrity of the research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure for this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to strict safety protocols. This compound is flammable, corrosive, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][2]
Key Safety Measures:
-
Work in a Chemical Fume Hood: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood to mitigate inhalation risks.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical safety goggles and a face shield.[1]
-
A flame-retardant laboratory coat.
-
-
Avoid Incompatible Materials: Keep this compound away from water, moisture, strong oxidizing agents, acids, bases, and alcohols.
-
Spill Preparedness: Have a spill kit readily available containing an inert absorbent material (e.g., sand, vermiculite), and a neutralizing agent such as sodium bicarbonate. Do not use water to clean up spills.
Quantitative Data for Safe Handling
A clear understanding of this compound's physical and chemical properties is crucial for its safe handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C₆H₁₅ClSi | |
| Molecular Weight | 150.72 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 143-145 °C (289-293 °F) | |
| Flash Point | 29 °C (84 °F) | |
| Density | 0.898 g/mL at 25 °C (77 °F) | |
| Reactivity | Reacts violently with water. | |
| Hazards | Flammable, Corrosive, Water-Reactive |
Experimental Protocol: Controlled Hydrolysis and Neutralization
The recommended method for the disposal of small quantities of waste this compound in a laboratory setting is through a controlled hydrolysis and neutralization process. This procedure is designed to safely manage the vigorous reaction with water and neutralize the resulting hydrochloric acid.
Materials:
-
Waste this compound
-
Anhydrous, inert solvent (e.g., heptane or toluene)
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker or flask (at least 10 times the volume of the total solution)
-
Dropping funnel
-
Stir plate and stir bar
-
pH indicator paper
Procedure:
-
Dilution: In the chemical fume hood, dilute the waste this compound with an equal volume of an anhydrous, inert solvent (e.g., heptane). This helps to moderate the reaction rate.
-
Preparation of Neutralizing Solution: Place a volume of the 5-10% sodium bicarbonate solution into the large beaker that is at least ten times the volume of the diluted this compound solution. Begin stirring the solution gently with the stir bar.
-
Slow Addition: Slowly add the diluted this compound solution to the stirring sodium bicarbonate solution dropwise using the dropping funnel.
-
Control the Reaction: Be prepared for vigorous gas evolution (carbon dioxide from the neutralization of HCl). The rate of addition should be controlled to prevent excessive foaming and splashing. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Complete the Reaction: After the addition is complete, continue to stir the mixture for at least one hour to ensure the complete hydrolysis and neutralization of the this compound.
-
pH Verification: Test the pH of the aqueous layer using pH indicator paper to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the desired pH is achieved.
-
Waste Segregation: The final mixture will consist of an organic layer (containing the inert solvent and resulting siloxanes) and an aqueous layer. Separate the two layers.
-
Final Disposal:
-
The organic layer should be collected in a properly labeled hazardous waste container for halogenated organic waste.
-
The neutralized aqueous layer , once confirmed to be within the acceptable pH range, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for aqueous waste disposal.
-
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
Personal protective equipment for handling Chlorotriethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Chlorotriethylsilane (CTES). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
This compound is a flammable and corrosive liquid that reacts violently with water.[1][2] Vapors may form explosive mixtures with air and can cause severe burns to the skin, eyes, and respiratory tract.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent any contact with this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas respirator. For emergencies, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) is required. | Protects against inhalation of corrosive and toxic vapors and mists, which can cause severe respiratory irritation and damage. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. Contact lenses should not be worn. | Prevents severe eye burns and permanent damage from splashes or vapors. |
| Hand Protection | Neoprene or nitrile rubber gloves. | Prevents skin contact, which can cause severe burns and corrosion. |
| Body Protection | Flame-retardant and chemical-resistant lab coat, apron, and closed-toe shoes. For significant spill potential, a fully chemical-resistant suit is necessary. | Protects against accidental skin contact and contamination of personal clothing. |
Safe Handling and Storage
| Parameter | Guideline |
| Ventilation | Handle exclusively within a certified chemical fume hood with good local exhaust ventilation. |
| Environment | Handle in an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture. |
| Ignition Sources | Keep away from open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment. |
| Grounding | Ground and bond containers and receiving equipment during transfer to prevent static discharge. |
| Water Contact | STRICTLY AVOID all contact with water and moisture, as it reacts violently to produce toxic and corrosive hydrogen chloride gas. |
| Storage | Store in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive materials. Keep containers tightly closed and protected from moisture. |
| Incompatible Materials | Bases, strong oxidizing agents, strong acids, alcohols, amines, ammonia, aldehydes, and acetone. |
Emergency Procedures
| Emergency | Protocol |
| Spill | 1. Evacuate all non-essential personnel from the area.2. Eliminate all ignition sources.3. Wearing full PPE, contain the spill with a dry, inert absorbent material such as sand or vermiculite.4. Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.5. DO NOT USE WATER to clean up the spill. |
| Fire | 1. Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire.2. DO NOT USE WATER. 3. Water spray may be used to cool closed containers and knock down vapors, but direct contact with the chemical must be avoided. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.2. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.2. If breathing is difficult or has stopped, provide artificial respiration.3. Seek immediate medical attention. |
| Ingestion | 1. DO NOT INDUCE VOMITING. 2. Rinse mouth with water.3. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Unused Product | If the product is uncontaminated and in its original packaging, contact the supplier for potential return or disposal guidance. Otherwise, it must be disposed of as hazardous waste. |
| Contaminated Materials | Absorbent materials, contaminated PPE, and empty containers must be collected in sealed, properly labeled containers. |
| General Disposal | All this compound waste should be disposed of through a licensed hazardous waste disposal company. Incineration in a specialized facility equipped to handle hydrogen chloride and silicon dioxide is the typical disposal method. Decontaminate empty containers with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal. |
Operational Workflow
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
